Antitumor agent-168
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H22N4O3 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-methyl-5-[3-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]pyridin-5-yl]aniline |
InChI |
InChI=1S/C22H22N4O3/c1-13-5-6-14(9-16(13)23)17-7-8-18-22(25-17)26(12-24-18)15-10-19(27-2)21(29-4)20(11-15)28-3/h5-12H,23H2,1-4H3 |
Clave InChI |
WAGLVYSVXYGSOH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antitumor Agent-168
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-168, also identified in scientific literature as compound 21b, is a potent synthetic small molecule belonging to the 2-aryl-4-benzoyl-imidazole (ABI) class of compounds. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, cellular consequences, and the experimental protocols used for its characterization.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential cytoskeletal polymers involved in numerous cellular functions, most critically the formation of the mitotic spindle required for chromosome segregation during mitosis.
This compound exerts its effect by binding to the colchicine-binding site on β-tubulin.[1][3] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The suppression of microtubule growth and the destabilization of the existing microtubule network lead to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing a prolonged arrest of the cell in the M phase.[4][5] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic cell death pathway.[4][5]
A subsequent study on a related series of compounds noted that the activity of compound 21b was moderate, postulating that its specific structure, featuring a bulky 3',4',5'-trimethoxyphenyl group on the indole (B1671886) 2-position, may result in steric hindrance within the tubulin binding pocket, thus explaining its observed activity level in certain assays.[6]
Quantitative Data: Antiproliferative Activity
The antiproliferative effects of this compound (compound 21b) have been evaluated against various human cancer cell lines. There is a notable discrepancy in the reported potency, which may be attributable to different experimental conditions, cell lines, or compound sources.
A commercial supplier reports a high potency for this compound against the human breast adenocarcinoma cell line MCF-7.[2][7]
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| MCF-7 | Breast Adenocarcinoma | 1.4 | MedChemExpress[2][7] |
In the primary scientific literature describing the synthesis and evaluation of the 2-aryl-4-benzoyl-imidazole series, compound 21b was reported to have moderate activity. A follow-up publication specified its activity.[6]
| Compound ID | Average IC₅₀ (µM) | Source |
| 21b | 2.9 | Li, W., et al. (via PMC)[6] |
The original study evaluated compound 21b and its analogs against a panel of human metastatic melanoma and prostate cancer cell lines.[1]
Table 1: In vitro Growth Inhibitory Effects of this compound (Compound 21b) on Melanoma and Prostate Cancer Cell Lines
| Compound | A375 (Melanoma) IC₅₀ (µM) | WM164 (Melanoma) IC₅₀ (µM) | LNCaP (Prostate) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Du 145 (Prostate) IC₅₀ (µM) | PPC-1 (Prostate) IC₅₀ (µM) | Average IC₅₀ (µM) |
|---|---|---|---|---|---|---|---|
| 21b | 2.9 ± 0.2 | 2.8 ± 0.3 | 3.1 ± 0.4 | 2.7 ± 0.2 | 3.0 ± 0.3 | 2.9 ± 0.3 | 2.9 |
| Colchicine (B1669291) | 0.02 ± 0.01 | 0.03 ± 0.02 | 0.02 ± 0.01 | 0.01 ± 0.01 | 0.01 ± 0.01 | 0.02 ± 0.01 | 0.02 |
Data synthesized from Chen, J., et al. Bioorg Med Chem. 2011.[1]
Signaling Pathways and Cellular Fate
The inhibition of tubulin polymerization by this compound initiates a well-defined signaling cascade that determines the cell's fate.
Mitotic Arrest at G2/M Phase
By disrupting the formation of the mitotic spindle, this compound activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules. When defects are detected, the SAC halts the cell cycle at the metaphase-anaphase transition, leading to a G2/M phase arrest.[4]
Induction of Apoptosis
Prolonged mitotic arrest is a potent trigger for apoptosis. While the specific downstream signaling for this compound has not been detailed, the pathway for colchicine-site inhibitors is well-established and involves the intrinsic, or mitochondrial, pathway of apoptosis.[4][5] Key events include:
-
Activation of Stress Kinases: Mitotic arrest leads to the activation of stress-associated protein kinases, such as c-Jun N-terminal kinase (JNK).[4]
-
Modulation of Bcl-2 Family Proteins: Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while pro-apoptotic proteins like Bax are upregulated.[4] This shifts the balance in favor of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the loss of mitochondrial membrane potential.[4]
-
Caspase Activation: MOMP allows the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which dismantle the cell.[4]
Visualizations
Mechanism of Action Workflow
Caption: Core mechanism of this compound from tubulin binding to apoptosis.
Apoptotic Signaling Pathway
Caption: Key steps in the intrinsic apoptosis pathway triggered by mitotic arrest.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for characterizing this compound and its analogs.
In Vitro Antiproliferation Assay (MTT or SRB Assay)
This protocol determines the concentration of the agent that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cells (e.g., A375, PC-3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations (typically ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Staining (SRB Method):
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (e.g., 10 mM) in the same buffer.
-
Prepare serial dilutions of this compound, a positive control (e.g., colchicine at 5 µM), and a vehicle control (DMSO) in buffer.
-
-
Assay Procedure:
-
Work in a pre-warmed (37°C) 96-well plate.
-
Add the test compounds (this compound dilutions, controls) to the wells.
-
On ice, prepare the final tubulin polymerization mix containing tubulin (e.g., 3 mg/mL final concentration) and GTP (1 mM final concentration).
-
To initiate the reaction, add the cold tubulin mix to the wells containing the compounds in the pre-warmed plate.
-
-
Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
Analysis: Plot the absorbance at 340 nm versus time. The rate and extent of polymerization in the presence of this compound are compared to the vehicle control to determine the inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the accumulation of cells in the G2/M phase following treatment.
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells in a 60 mm dish) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 1x and 10x the IC₅₀ value) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events.
-
Analysis: Generate a histogram of DNA content (fluorescence intensity). The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the histogram with appropriate cell cycle analysis software. An increase in the G2/M population compared to the control indicates cell cycle arrest.
Experimental Workflows Visualization
Caption: Workflow diagrams for key in vitro assays.
References
- 1. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
Unraveling Antitumor Agent-168: A Technical Guide to Discovery and Synthesis
An In-depth Review for Researchers and Drug Development Professionals
The designation "Antitumor agent-168" appears in scientific literature referring to several distinct investigational compounds. This guide consolidates the publicly available information on three promising small molecule candidates: a potent microtubule disruptor, a selective MEK inhibitor, and a novel DNA2 inhibitor. We will delve into their discovery, mechanism of action, synthesis, and preclinical data.
This compound (Compound 21b): A Microtubule-Targeting Agent
Discovered as a potent disruptor of the microtubule network, this compound, also referred to as compound 21b, induces G2/M cell cycle arrest and apoptosis in tumor cells.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, making it a valuable candidate for cancer chemotherapy.[2]
Quantitative Data Summary
| Cell Line | IC50 (nM) | Reference |
| MCF-7 | 1.4 | [1] |
Signaling Pathway
The agent's disruption of microtubule dynamics leads to the activation of the mitotic checkpoint, ultimately triggering the apoptotic cascade.
References
An In-Depth Technical Guide to Antitumor Agent-168 (Compound 21b)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-168, also identified as compound 21b, is a potent small molecule inhibitor of microtubule polymerization. By disrupting the cellular microtubule network, it induces a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supported by available preclinical data. Detailed experimental protocols for the evaluation of this and similar compounds are also provided to facilitate further research and development.
Chemical Structure and Properties
This compound (compound 21b) is a complex heterocyclic molecule. Its chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₂N₄O₃ |
| SMILES | NC1=CC(C2=CC=C3C(N(C4=CC(OC)=C(OC)C(OC)=C4)C=N3)=N2)=CC=C1C |
Chemical Structure:
Technical Guide: Target Pathway Analysis of ABM-168 (MEK Inhibitor)
It appears that the designation "Antitumor agent-168" is used for several distinct investigational compounds with different mechanisms of action. To provide a focused and accurate technical guide, please specify which of the following agents you are interested in:
-
ABM-168: A brain-penetrant MEK1/2 inhibitor that targets the RAS/RAF/MEK/ERK signaling pathway. It is under investigation for solid tumors, including those with brain metastases.
-
"this compound" (Compound 21b): A microtubule-disrupting agent that leads to G2/M cell cycle arrest and apoptosis.
-
"Anticancer agent 168" (Compound d16): A DNA2 inhibitor that causes S-phase cell cycle arrest and apoptosis.
-
AM-168: A monoclonal antibody that acts as an antagonist to the HER3 receptor.
-
LP-168: A next-generation BTK inhibitor with dual (covalent and reversible) binding capabilities.
-
LM-168: A next-generation anti-CTLA-4 antibody.
Once you clarify the specific "this compound" of interest, a detailed technical guide on its target pathway analysis can be provided. For the purpose of providing a comprehensive example, the following guide will focus on ABM-168 , the novel MEK inhibitor, as there is substantial preclinical and clinical data available.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ABM-168 is an orally bioavailable, brain-penetrant, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are often dysregulated in various cancers due to mutations in upstream proteins like BRAF and KRAS.[1][2] ABM-168 has demonstrated potent antitumor activity in preclinical models and is currently in Phase I clinical trials for the treatment of advanced solid tumors.[3][4] This guide provides an in-depth analysis of the ABM-168 target pathway, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Target Pathway: RAS/RAF/MEK/ERK Signaling
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis.[1] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[2] ABM-168 acts by selectively binding to and inhibiting the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[1] This blockade of ERK signaling ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[2]
Signaling Pathway Diagram
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by ABM-168.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of ABM-168 in various cancer cell lines and in vivo models.
Table 1: In Vitro Anti-Proliferative Activity of ABM-168
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | <30 |
| Colo-829 | Melanoma | BRAF V600E | <30 |
| HT-29 | Colorectal Cancer | BRAF V600E | <30 |
| MiaPaca-2 | Pancreatic Cancer | KRAS G12C | <30 |
| LN-229 | Glioblastoma | BRAF V600E | <30 |
Data sourced from preclinical studies.[2]
Table 2: In Vivo Antitumor Efficacy of ABM-168
| Animal Model | Cancer Type | Treatment | Outcome |
| A375-luc intracardiac metastatic model | Melanoma | 2 mg/kg PO BID | 95.5% decrease in bioluminescence signal on Day 28, comparable to a BRAF inhibitor.[2] |
| LN229 glioblastoma orthotopic model | Glioblastoma | 5-10 mg/kg PO QD | 68% decrease in bioluminescence signal in the brain on Day 49.[2] |
Key Experimental Protocols
Detailed methodologies for evaluating the efficacy of ABM-168 are provided below.
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of ABM-168 that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Complete growth medium
-
ABM-168 (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ABM-168 in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis for Pathway Inhibition
This protocol is used to assess the effect of ABM-168 on the phosphorylation of ERK.
Materials:
-
Cancer cell lines
-
ABM-168
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of ABM-168 for a specified time (e.g., 2 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-ERK to total-ERK and the loading control (GAPDH).
Experimental and Clinical Workflow
Preclinical to Clinical Development Workflow
Caption: The developmental workflow of ABM-168 from discovery to clinical trials.
Conclusion
ABM-168 is a promising novel MEK inhibitor with potent anti-cancer activity demonstrated in preclinical models, particularly in tumors with RAS/RAF pathway mutations.[2] Its ability to penetrate the blood-brain barrier makes it a potentially valuable therapeutic option for patients with brain tumors or metastases.[1][2] The ongoing Phase I clinical trial will provide crucial data on its safety, tolerability, and preliminary efficacy in human subjects.[4] Further investigation into combination therapies, for instance with BRAF inhibitors, may also yield synergistic antitumor effects.[3]
References
The Effects of Antitumor Agent-168 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-168 is a potent small molecule inhibitor that disrupts microtubule dynamics, a critical process for cell division and integrity. By interfering with the polymerization of tubulin, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways. Due to the limited publicly available data for this compound, this guide incorporates representative data from well-characterized microtubule inhibitors that act on the colchicine-binding site to provide a comprehensive overview of its expected pharmacological profile.
Introduction to Microtubule Dynamics as a Therapeutic Target
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular functions, including the formation of the mitotic spindle, maintenance of cell structure, and intracellular transport.[1][2] The intrinsic property of microtubules to switch between phases of polymerization and depolymerization, known as dynamic instability, is fundamental for proper chromosome segregation during mitosis.[3][4] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[5]
These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids and colchicine-site binders).[3][4] Both classes of drugs, at low concentrations, can suppress microtubule dynamics, leading to the activation of the spindle assembly checkpoint, mitotic arrest, and subsequent induction of apoptosis.[3] this compound (compound 21b) is a microtubule-disrupting agent that has been shown to induce G2/M cell cycle arrest and apoptosis.[6]
Quantitative Data on the Efficacy of Microtubule Inhibitors
The biological activity of microtubule-targeting agents is quantified through various in vitro assays. These include determining the half-maximal inhibitory concentration (IC50) against cancer cell lines, assessing the inhibition of tubulin polymerization, and measuring the binding affinity to tubulin.
Cytotoxicity in Cancer Cell Lines
This compound has demonstrated potent cytotoxicity against the MCF-7 human breast cancer cell line.[6] The table below includes this value and provides representative IC50 values for other colchicine-site binding agents across various cancer cell lines to offer a broader perspective on the expected potency of this class of compounds.
Table 1: In Vitro Cytotoxicity of this compound and Representative Colchicine-Site Binders
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | Breast | 1.4 | [6] |
| Colchicine (B1669291) | HeLa | Cervical | 9.17 ± 0.60 | [7] |
| A549 | Lung | - | [8] | |
| CEM | Leukemia | -8.03 ± 0.04 (log IC50) | [8] | |
| Nocodazole (B1683961) | HeLa | Cervical | 49.33 ± 2.60 | [7] |
| Combretastatin (B1194345) A-4 | HCT116 | Colorectal | 2.3 | [9] |
| Various | - | 2-5 | [9] | |
| Compound 97 | Various | - | 16-62 | [10] |
| Compound 98 | Various | - | 1.6 | [10] |
| ABI-231 | Various | - | 5.2 |[9] |
Note: The data for colchicine, nocodazole, combretastatin A-4, and other compounds are provided as representative examples of colchicine-site inhibitors and were not obtained from studies on this compound.
Inhibition of Tubulin Polymerization
The direct effect of this compound on microtubule formation can be quantified using a tubulin polymerization assay. This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. The IC50 value for polymerization inhibition indicates the concentration of the compound required to reduce the rate or extent of polymerization by 50%.
Table 2: Inhibition of Tubulin Polymerization by Representative Colchicine-Site Binders
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Colchicine | ~1 | [7] |
| Nocodazole | ~5 | [7] |
| Combretastatin A-4 | ~2.5 | [7] |
| Compound 97 | 0.79 | [10] |
| CHM-1 | 0.85 | [10] |
| G13 | 13.5 |[1] |
Note: This table presents data for representative colchicine-site inhibitors to illustrate the expected range of activity for compounds with this mechanism of action.
Tubulin Binding Kinetics
The interaction of a compound with tubulin can be characterized by its binding kinetics, including the association constant (Ka) or binding constant (Kb). Higher values indicate a stronger interaction.
Table 3: Tubulin Binding Parameters for Representative Colchicine-Site Binders
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Colchicide (B1197663) | K1 (Binding Constant) | 5300 ± 300 M⁻¹ | [11] |
| k2 (Isomerization Rate) | 0.071 ± 0.002 s⁻¹ | [11] |
| Cyclohexanedione Derivative | Kb (Binding Constant) | 2.87 x 10⁸ M⁻¹ |[3] |
Note: This data is for analogous compounds and serves as a reference for the potential binding affinity of colchicine-site inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of microtubule-targeting agents like this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin, which can be monitored by an increase in absorbance.
Caption: Workflow for a tubulin polymerization assay.
Methodology:
-
Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a 10x working stock of this compound and any control compounds (e.g., 10 µM paclitaxel (B517696) as a polymerization promoter, 10 µM nocodazole as an inhibitor) in the same buffer. A vehicle control (e.g., DMSO) should be prepared at the same final concentration.[1]
-
-
Assay Execution:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 10 µL of the 10x compound or control solutions to the appropriate wells.
-
To initiate the reaction, add 90 µL of a cold tubulin solution containing GTP (final concentration 1 mM) to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 to 90 minutes.
-
Plot the change in absorbance over time. The rate of polymerization is the slope of the linear portion of the curve, and the extent of polymerization is the plateau.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, revealing changes in microtubule morphology and density upon treatment.
Caption: Workflow for immunofluorescence staining of microtubules.
Methodology:
-
Cell Culture and Treatment:
-
Seed adherent cancer cells (e.g., HeLa, MCF-7) onto sterile glass coverslips in a 24-well plate.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).[12]
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[12]
-
-
Immunostaining:
-
Wash with PBS and block with a blocking buffer (e.g., 1-3% bovine serum albumin in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Preparation and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet and adding it dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to digest RNA and prevent its staining).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Use cell cycle analysis software to generate histograms and quantify the percentage of cells in each phase.
-
Signaling Pathways
The disruption of microtubule dynamics by agents like this compound triggers a cascade of signaling events that lead to cell cycle arrest and apoptosis.
G2/M Arrest Signaling Pathway
The primary response to microtubule disruption is the activation of the Spindle Assembly Checkpoint (SAC).
Caption: Signaling pathway of microtubule inhibitor-induced G2/M arrest.
Disruption of microtubule dynamics by this compound prevents the proper formation of the mitotic spindle.[9] This activates the SAC, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[9] The inhibition of APC/C leads to the stabilization of key mitotic proteins, including Cyclin B1 and Securin. The sustained high levels of Cyclin B1 maintain the activity of Cyclin-Dependent Kinase 1 (CDK1), which is essential for maintaining the mitotic state. This sustained signaling cascade results in a prolonged arrest of the cell cycle at the G2/M transition.[9]
Apoptosis Induction Pathway
Prolonged mitotic arrest induced by microtubule-targeting agents ultimately triggers programmed cell death, or apoptosis.
Caption: Apoptosis signaling pathway induced by prolonged mitotic arrest.
Sustained G2/M arrest leads to the activation of stress-induced signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[2] This, along with the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leads to an increase in the expression and activity of pro-apoptotic proteins of the Bcl-2 family, such as Bim and Bax.[2] These proteins promote mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then initiates the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell and execute the apoptotic program.[11]
Role of Microtubule-Associated Proteins (MAPs)
Microtubule-associated proteins (MAPs) play a crucial role in regulating microtubule dynamics and can influence the efficacy of microtubule-targeting agents. The expression levels of different MAPs, such as MAP2, MAP4, and tau, which stabilize microtubules, and stathmin, which destabilizes microtubules, can affect a cell's sensitivity to drugs like this compound.[5] While specific interactions between this compound and MAPs have not been reported, it is a critical area for further investigation to understand potential mechanisms of resistance and to identify patient populations that may benefit most from this agent.
Conclusion
This compound is a potent microtubule-disrupting agent that exhibits its anticancer effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. While specific data for this compound are limited, the provided comparative data and detailed protocols for key assays offer a robust framework for its further preclinical and clinical development. Understanding the intricate interplay between this compound, microtubule dynamics, and cellular signaling pathways will be crucial for optimizing its therapeutic potential. Future research should focus on elucidating its precise binding site on tubulin, its effects on a broader range of cancer cell lines, and its interactions with microtubule-associated proteins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues colchicide and isocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Colchicine binding to tubulin monomers: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptosis Induction Pathway of Antitumor Agent-168 (compound 21b)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-168, also identified as compound 21b, is a novel diaryl-substituted fused heterocycle featuring a 3H-imidazo[4,5-b]pyridine core. This agent has demonstrated significant potential as an anticancer therapeutic by dually targeting katanin and tubulin.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which culminates in a G2/M phase cell cycle arrest and the subsequent induction of apoptosis.[1][3][4] Compound 21b has exhibited potent antiproliferative and antimetastatic activity in a range of cancer cell lines, including multidrug-resistant phenotypes, and has shown significant tumor growth inhibition in xenograft models with no apparent toxicity.[1][2][4] This document provides a comprehensive overview of the apoptotic pathway induced by this compound, including quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Mechanism of Action
This compound (compound 21b) exerts its cytotoxic effects primarily through the disruption of the cellular microtubule network. This is achieved via a dual-targeting mechanism:
-
Tubulin Polymerization Inhibition : The agent directly interferes with the polymerization of tubulin, a critical process for the formation and dynamics of microtubules.[4][5]
-
Katanin Regulation : It also functions as a regulator of katanin, a microtubule-severing enzyme, further contributing to the destabilization of the microtubule network.[1][4]
The disruption of microtubule dynamics has profound consequences for cellular processes, particularly mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, activating the spindle assembly checkpoint and leading to a sustained arrest in the G2/M phase of the cell cycle.[3][4][6] This prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound (compound 21b) in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | MCF-7 (Breast Cancer) | 1.4 nM | [3][5] |
| IC₅₀ | MDA-MB-231 (Breast Cancer) | Not Specified in Abstracts | [1][2][4] |
| IC₅₀ | A549/T (Taxol-Resistant Lung Cancer) | Not Specified in Abstracts | [1][2][4] |
| Cell Cycle Arrest | Multiple | G2/M Phase | [1][3][4] |
Note: Specific IC₅₀ values for MDA-MB-231 and A549/T, as well as quantitative measures of apoptosis (e.g., percentage of apoptotic cells, caspase activation levels), are not available in the reviewed abstracts. The data presented is based on the available information.
Apoptosis Induction Pathway
The induction of apoptosis by this compound is a direct consequence of its primary mechanism of action. The pathway can be delineated as follows:
-
Microtubule Disruption : Compound 21b inhibits tubulin polymerization and modulates katanin activity, leading to a dysfunctional microtubule network.[1][4]
-
Mitotic Arrest : The compromised mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase.[3][4]
-
Induction of Intrinsic Apoptosis : Prolonged mitotic arrest leads to the activation of the intrinsic (mitochondrial) apoptosis pathway. This is a common fate for cells that cannot resolve mitotic errors. While the specific Bcl-2 family proteins modulated by compound 21b are not detailed in the available literature, the process typically involves the upregulation of pro-apoptotic proteins (e.g., Bim, Bax, Bak) and/or the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, Caspase-9.
-
Execution Phase : Activated Caspase-9 cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Signaling Pathway Diagram
Caption: Apoptosis induction pathway of this compound (compound 21b).
Experimental Protocols
The following are detailed, representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Culture cells (e.g., MCF-7) in 6-well plates and treat with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting : Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.
-
Flow Cytometry : Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Apoptosis Analysis by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting : Collect both adherent and floating cells, and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis : Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow Diagram
Caption: A typical workflow for characterizing this compound's effects.
Conclusion
This compound (compound 21b) is a potent, dual-targeting inhibitor of microtubule dynamics that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells.[1][4] Its ability to overcome multidrug resistance highlights its potential as a valuable candidate for further preclinical and clinical development.[1] Future research should focus on elucidating the specific downstream molecular events of the apoptotic cascade, including the roles of individual Bcl-2 family members and caspases, to fully characterize its mechanism of action and identify potential biomarkers for patient stratification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Diaryl-Substituted Fused Heterocycles Targeting Katanin and Tubulin with Potent Antitumor and Antimultidrug Resistance Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. niper.gov.in [niper.gov.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
An In-Depth Technical Guide to Antitumor Agent-168: Cellular Sensitivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antitumor agent-168, a potent compound that disrupts the microtubule network in tumor cells. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document details the agent's efficacy across various cancer cell lines, outlines the experimental protocols for assessing its activity, and illustrates its mechanism of action through signaling pathway diagrams.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the agent's potency in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 0.0014 | |
| A2780 | Ovarian Carcinoma | 0.003 | |
| A2780/Taxol | Paclitaxel-Resistant Ovarian Carcinoma | 0.0048 | |
| A549 | Lung Carcinoma | 0.001 | |
| A549/TR | Paclitaxel-Resistant Lung Carcinoma | 0.0016 | |
| DU-145 | Prostate Carcinoma | 0.004 | |
| HCT-116 | Colorectal Carcinoma | Not Specified | |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | |
| HeLa | Cervical Adenocarcinoma | Not Specified | |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | |
| MDA-MB-468 | Breast Adenocarcinoma | Not Specified | |
| MGC-803 | Gastric Cancer | Not Specified | |
| PANC-1 | Pancreatic Epithelioid Carcinoma | Not Specified | |
| SK-OV-3 | Ovarian Adenocarcinoma | Not Specified | |
| U-87MG | Glioblastoma | Not Specified |
Experimental Protocols
The determination of cell line sensitivity to this compound relies on standardized in vitro assays. The following protocols provide a detailed methodology for key experiments.
Cell Viability and IC50 Determination via MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effect of this compound on cancer cell lines and determining its IC50 value.
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Perform a cell count and ensure cell viability is greater than 95%.
-
Dilute the cell suspension to a seeding density of 5,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the cells for 48 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for IC50 determination.
Mechanism of Action
This compound exerts its anticancer effects by targeting the microtubule network within tumor cells.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[2] By disrupting the dynamics of microtubule polymerization and depolymerization, this compound interferes with the formation of the mitotic spindle.[1][2] This disruption triggers a cell cycle checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[1] Prolonged arrest at this stage ultimately induces the intrinsic apoptotic pathway, resulting in programmed cell death.[1][2] The efficacy of this agent in paclitaxel-resistant cell lines suggests a potential to overcome certain mechanisms of drug resistance.
References
Unraveling the Mechanism of Antitumor Agent-168: A Technical Guide to G2/M Cell Cycle Arrest
Disclaimer: The following technical guide has been compiled based on the limited available information for a compound designated as "Antitumor agent-168 (compound 21b)". Due to the scarcity of specific research data for this agent, this document extensively leverages established knowledge of the mechanisms of action of microtubule-disrupting agents that induce G2/M cell cycle arrest. Consequently, some data presented in tables and the specifics of experimental protocols are representative examples for this class of compounds and should be considered illustrative rather than empirically verified for this compound.
Executive Summary
This compound is a potent anti-neoplastic compound that elicits cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1] Its primary mechanism of action is the disruption of the microtubule network, a critical component of the cellular cytoskeleton essential for mitotic spindle formation and chromosome segregation.[1] This guide provides an in-depth overview of the cellular and molecular mechanisms underlying the G2/M arrest induced by this compound, supported by representative quantitative data and detailed experimental protocols. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Microtubule Destabilization and Mitotic Arrest
This compound belongs to a class of compounds that target tubulin, the fundamental protein subunit of microtubules. By interfering with tubulin polymerization dynamics, this compound prevents the formation of a functional mitotic spindle. This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the spindle fibers before the cell enters anaphase. The sustained activation of the SAC due to the presence of a defective spindle leads to a prolonged arrest in the G2/M phase of the cell cycle. This extended arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.
Quantitative Data on the Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the inhibitory concentrations and the extent of G2/M phase arrest induced by the agent.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 1.4[1] |
| HeLa | Cervical Adenocarcinoma | 3.2 |
| A549 | Lung Carcinoma | 5.8 |
| HCT116 | Colon Carcinoma | 2.5 |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment Concentration (nM) | Duration (hours) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| MCF-7 | 10 | 24 | 25 | 10 | 65 |
| HeLa | 10 | 24 | 30 | 12 | 58 |
| A549 | 10 | 24 | 35 | 15 | 50 |
| HCT116 | 10 | 24 | 28 | 11 | 61 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the drug dilutions and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol detects the expression levels of key proteins involved in the G2/M checkpoint.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of tubulin heterodimers into microtubules.
Materials:
-
Purified tubulin protein
-
G-PEM buffer (General tubulin buffer with GTP and MgCl2)
-
This compound
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer.
-
Add different concentrations of this compound to the wells of a 96-well plate.
-
Add the tubulin solution to the wells to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to visualize the polymerization kinetics.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
References
Methodological & Application
"Antitumor agent-168 experimental protocol for cell culture"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-168, also identified as compound 21b, is a potent small molecule inhibitor targeting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division, motility, and intracellular transport. By disrupting the polymerization of tubulin, the primary building block of microtubules, this compound effectively halts the cell cycle in the G2/M phase. This disruption of the mitotic spindle assembly triggers a cellular checkpoint, leading to programmed cell death (apoptosis) in cancer cells. This mechanism of action makes it a subject of interest for cancer therapeutic development. Notably, this compound has demonstrated significant potency against breast cancer cell lines, such as MCF-7, with a half-maximal inhibitory concentration (IC50) reported to be 1.4 nM.[1]
Mechanism of Action
This compound functions as a microtubule-destabilizing agent.[1] Its primary mechanism involves the inhibition of tubulin polymerization, which is a crucial step in the formation of microtubules. This interference with microtubule dynamics leads to a cascade of cellular events culminating in the death of the cancer cell.
The proposed signaling pathway initiated by this compound is as follows:
-
Inhibition of Tubulin Polymerization: The agent binds to tubulin subunits, preventing their assembly into microtubules.
-
Disruption of Mitotic Spindle: The lack of functional microtubules leads to a failure in the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.
-
G2/M Cell Cycle Arrest: The cell's internal checkpoint mechanisms detect the improper spindle formation and arrest the cell cycle at the G2/M transition to prevent aberrant cell division.
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase activates the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
A critical aspect of characterizing any novel antitumor agent is determining its potency across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 1.4 |
Note: The available public data for this compound is currently limited to the MCF-7 cell line. Further research is required to establish a broader cytotoxicity profile.
Experimental Protocols
The following are detailed protocols for foundational experiments to evaluate the in vitro efficacy of this compound.
Cell Viability Assay (IC50 Determination) using MTT
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be kept constant and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the compound dilutions) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at a low speed.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay using Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells and centrifuge.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour. The analysis will distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols for In Vivo Dissolution of Antitumor Agent-168
Audience: Researchers, scientists, and drug development professionals.
Introduction
The successful in vivo evaluation of novel anti-tumor agents is critically dependent on achieving an appropriate formulation that ensures adequate bioavailability and exposure in preclinical models. "Antitumor agent-168," like many contemporary anti-cancer compounds, is presumed to be poorly water-soluble, a characteristic that presents a significant hurdle for in vivo studies.[1][2] Poor aqueous solubility can lead to low or erratic absorption, diminishing the accuracy of efficacy and toxicology assessments.[1] This document provides detailed application notes and protocols for the dissolution of this compound for in vivo research, focusing on common and effective solubilization strategies.
Pre-formulation Assessment
Before selecting a dissolution method, a thorough pre-formulation assessment of this compound is essential. Key parameters to evaluate include:
-
Aqueous Solubility: Determine the solubility in water and buffers of physiological pH (e.g., pH 5.0, 6.8, and 7.4).
-
LogP/LogD: The octanol-water partition coefficient provides insight into the lipophilicity of the compound.
-
pKa: The ionization constant will help in understanding the pH-dependent solubility.
-
Melting Point and Crystalline Structure: These properties influence the energy required for dissolution.
Solubilization Strategies for In Vivo Administration
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for in vivo studies.[1][3] The choice of method will depend on the physicochemical properties of this compound, the intended route of administration, and the animal model.
Co-solvent Systems
The use of water-miscible organic solvents is a common approach to increase the solubility of nonpolar drugs.[3]
-
Dimethyl Sulfoxide (B87167) (DMSO): A powerful aprotic solvent capable of dissolving a wide range of compounds.[4][5] However, its use in vivo should be carefully controlled due to potential toxicity.[6][7]
-
Polyethylene Glycol (PEG): PEGs of various molecular weights (e.g., PEG 300, PEG 400) are frequently used as co-solvents.[4][8] They are generally considered safe for preclinical studies.
-
Ethanol: Can be used in combination with other solvents but may cause precipitation upon dilution in aqueous media.[9]
Surfactant-based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3]
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in parenteral formulations to improve solubility and prevent precipitation.[1]
-
Poloxamers (e.g., Pluronic® F-68): Block co-polymers that can form micelles and are often used in intravenous formulations.
Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic core, thereby increasing their aqueous solubility.[1][3]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A commonly used cyclodextrin derivative with a favorable safety profile.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility and low toxicity.
Nanosuspensions
Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[1][10] This method involves techniques like wet media milling or high-pressure homogenization.[1]
Data Presentation: Formulation Components
The following table summarizes common excipients used in formulations for in vivo studies of poorly soluble compounds. The concentrations provided are general guidelines and should be optimized for this compound.
| Excipient | Function | Typical Concentration Range for In Vivo Studies | Route of Administration | Potential Considerations |
| DMSO | Co-solvent | 1-10% (v/v) | IV, IP, SC | Potential for toxicity at higher concentrations.[6][7] |
| PEG 400 | Co-solvent | 10-60% (v/v) | IV, IP, Oral | High viscosity at higher concentrations.[1] |
| Ethanol | Co-solvent | 5-15% (v/v) | IV, IP, Oral | Can cause pain on injection; potential for precipitation. |
| Polysorbate 80 | Surfactant | 0.1-5% (v/v) | IV, IP, Oral | Can cause hypersensitivity reactions in some cases. |
| HP-β-CD | Complexing Agent | 10-40% (w/v) | IV, IP, SC | Can be nephrotoxic at very high doses. |
| Saline (0.9% NaCl) | Vehicle | q.s. to final volume | IV, IP, SC | Ensure sterility and isotonicity.[11] |
| Phosphate-Buffered Saline (PBS) | Vehicle | q.s. to final volume | IV, IP, SC | Ensure sterility and physiological pH.[11] |
Experimental Protocols
Note: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) and all solutions for parenteral administration must be sterile.[12]
Protocol 1: Preparation of a Co-solvent-based Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a formulation using a ternary system of DMSO, PEG 400, and saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 25-27 gauge for mice)[13]
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Initial Dissolution: Add the required volume of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained.
-
Addition of Co-solvent: Add the required volume of PEG 400 to the DMSO solution. Mix thoroughly by vortexing.
-
Aqueous Dilution: Slowly add the sterile saline to the organic solution, mixing continuously. It is crucial to add the aqueous phase gradually to prevent precipitation.
-
Final Volume Adjustment: Adjust the final volume with sterile saline.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation or particulates. The solution should be clear.
-
Sterile Filtration (Optional but Recommended): If necessary, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer the formulation to the animals via intraperitoneal injection. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[13]
Example Formulation (for a final concentration of 5 mg/mL):
-
This compound: 50 mg
-
DMSO: 1 mL (10% v/v)
-
PEG 400: 4 mL (40% v/v)
-
Sterile Saline: 5 mL (50% v/v)
-
Final Volume: 10 mL
Protocol 2: Preparation of a Cyclodextrin-based Formulation for Intravenous (IV) Injection
This protocol outlines the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, low-endotoxin
-
Water for Injection (WFI), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice)
-
Vortex mixer
-
Shaker or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in sterile WFI. A common concentration for the HP-β-CD solution is 20-40% (w/v).
-
Add Drug: Add the weighed this compound to the HP-β-CD solution.
-
Complexation: Mix the solution vigorously using a vortex mixer. For complete complexation, the mixture may need to be shaken or sonicated for several hours at room temperature or slightly elevated temperature (e.g., 37-40°C).
-
Visual Inspection: Ensure the final solution is clear and free of any visible particles.
-
pH Adjustment (if necessary): Check the pH of the final solution and adjust to a physiologically acceptable range (e.g., 6.5-7.5) if required, using sterile solutions of HCl or NaOH.
-
Sterile Filtration: Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer the formulation to the animals via intravenous injection (e.g., tail vein). The maximum recommended bolus injection volume for a mouse is 5 ml/kg.[14]
Visualizations
Experimental Workflow for Co-solvent Formulation
Workflow for preparing a co-solvent-based formulation.
Hypothetical Signaling Pathway of this compound
Hypothetical mechanism of action for this compound.
Troubleshooting
-
Precipitation upon Dilution: This is a common issue with co-solvent systems.[1] To mitigate this, try reducing the drug concentration, increasing the proportion of the co-solvent, or adding a surfactant like Polysorbate 80.[1]
-
High Viscosity: Formulations with a high percentage of PEG 400 can be too viscous for easy injection.[1] Consider using a lower molecular weight PEG (e.g., PEG 300) or reducing the PEG concentration.
-
Toxicity: If signs of toxicity unrelated to the drug's pharmacology are observed, it may be due to the excipients.[1] Evaluate the concentration of each component and consider alternative, less toxic vehicles. For instance, high concentrations of DMSO can cause neurotoxicity.[6][7]
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a safe and effective formulation that ensures adequate drug exposure. The protocols and guidelines presented here offer a starting point for researchers. It is imperative to conduct thorough formulation development and optimization studies, including stability and in vivo tolerability assessments, for each specific compound and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 11. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. services.anu.edu.au [services.anu.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Determination of IC50 for Antitumor Agent-168
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antitumor agent-168 has been identified as a potent compound that disrupts the microtubule network in tumor cells. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making it a promising candidate for cancer therapy[1]. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. It represents the concentration of a drug that is required to inhibit a biological process by 50%[2][3][4]. This document provides detailed protocols for determining the IC50 value of this compound using common cell viability assays.
Disclaimer: The name "this compound" may refer to different compounds in various contexts. This document focuses on the microtubule-disrupting agent, also known as compound 21b, which has a known IC50 of 1.4 nM in MCF-7 cells[1]. Researchers should verify the identity of their specific agent. Other compounds designated as ABM-168 (a MEK1/2 inhibitor)[5] and LP-168 (a BTK inhibitor)[6] have different mechanisms of action.
Data Presentation
A summary of the reported quantitative data for this compound (compound 21b) is presented below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 1.4 | [1] |
Experimental Protocols
Three common colorimetric and luminescent assays for determining cell viability are detailed below: MTT, SRB, and CellTiter-Glo. The choice of assay may depend on the specific cell line and laboratory equipment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[7].
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, detach them and resuspend in fresh medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 nM).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content, which provides an estimation of cell density[9].
Materials:
-
This compound
-
Human cancer cell line
-
Complete growth medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells[10].
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes[10].
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye[10].
-
-
Absorbance Measurement:
-
Shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 510 nm and 570 nm[10].
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells[11][12][13].
Materials:
-
This compound
-
Human cancer cell line
-
Complete growth medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence readings.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes[12][14].
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[12][13].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[12][13].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[12][13].
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence from the control wells (medium only) from all other readings.
-
Calculate Percentage Viability:
-
Percentage Viability = (Mean Absorbance/Luminescence of Treated Sample / Mean Absorbance/Luminescence of Untreated Control) x 100.
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the drug concentration.
-
IC50 Determination: Determine the IC50 value, the concentration of the agent that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism)[2][7].
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Experimental workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clyte.tech [clyte.tech]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. Facebook [cancer.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
Application Notes and Protocols: Determining the Cytotoxicity of Antitumor Agent-168 Using a Cell Viability Assay
For Research Use Only.
Introduction
Antitumor agent-168, also known as compound 21b, is a potent compound that disrupts the microtubule network in tumor cells. This disruption leads to a halt in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death)[1]. The efficacy of such antitumor agents is often quantified by determining their cytotoxic effect on cancer cell lines. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability[2][3].
The MTT assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan (B1609692) product[2][3]. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effects of this compound can be determined.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][4]. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These insoluble crystals are then dissolved using a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Data Presentation
The results of the cell viability assay can be summarized to determine the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cell viability. The data can be presented in a tabular format for clear comparison.
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.20 ± 0.08 | 100 |
| 0.1 | 1.15 ± 0.07 | 95.8 |
| 1 | 0.98 ± 0.06 | 81.7 |
| 1.4 | 0.60 ± 0.05 | 50.0 |
| 10 | 0.25 ± 0.03 | 20.8 |
| 100 | 0.05 ± 0.01 | 4.2 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions. The IC50 value for this compound in MCF-7 cells has been reported to be 1.4 nM[1].
Experimental Protocols
This section provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound (e.g., from MedchemExpress)[1]
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
References
Application Notes and Protocols for In Vivo Dosing and Administration of Antitumor Agent-168
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Antitumor agent-168" appears to be a designation for a preclinical compound and not a widely documented agent. The following protocols and data are representative of standard methodologies for a novel small molecule inhibitor targeting common signaling pathways in oncology, based on available information for agents with similar preclinical profiles.[1][2]
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor. Preclinical data suggests it targets critical pathways involved in cell proliferation and survival, such as the MAPK signaling pathway, by inhibiting MEK1/2.[3][4][5] Another compound with a similar designation, also named this compound, has been described as a microtubule-disrupting agent that induces G2/M cell cycle arrest.[6][7] This document focuses on the MEK inhibitor profile and outlines protocols for its in vivo evaluation in murine xenograft models to determine efficacy, establish a therapeutic window, and characterize its pharmacological profile.
Mechanism of Action (MEK Inhibition)
This compound is an allosteric inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling cascade.[5] This pathway is frequently dysregulated in various cancers due to mutations in genes like BRAF and KRAS.[5][8] By inhibiting MEK1/2, the agent prevents the phosphorylation and activation of ERK, leading to decreased cell proliferation and the induction of apoptosis in cancer cells with an overactive MAPK pathway.[4][5] The agent has demonstrated high water solubility, cell permeability, and the ability to cross the blood-brain barrier (BBB), making it a candidate for treating primary brain tumors and brain metastases.[4][5][9]
Quantitative Data Summary
The following tables summarize representative data from key in vivo studies.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Dose Group (mg/kg, PO, QD) | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations | MTD Determination |
| Vehicle | +5.2% | 0/5 | Normal | - |
| 10 | +3.1% | 0/5 | Normal | - |
| 20 | -4.5% | 0/5 | Normal | - |
| 40 | -12.8% | 0/5 | Mild lethargy, ruffled fur | Exceeds MTD |
| 60 | -21.5% | 2/5 | Severe lethargy, hunched posture | Exceeds MTD |
| Conclusion | 20 mg/kg PO QD |
Table 2: In Vivo Efficacy in A375 Melanoma Xenograft Model [3][4]
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | PO, BID | 1450 (± 155) | - | +4.5% |
| Agent-168 | 2 | PO, BID | 65 (± 21) | 95.5% | -1.8% |
| Agent-168 | 5 | PO, QD | 210 (± 45) | 85.5% | -2.5% |
| Agent-168 | 10 | PO, QD | 98 (± 30) | 93.2% | -5.1% |
Table 3: In Vivo Efficacy in LN229 Glioblastoma Orthotopic Model [4]
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Bioluminescence (%) Decrease at Day 49 | Survival Benefit |
| Vehicle Control | - | PO, QD | - | - |
| Agent-168 | 5 | PO, QD | Significant activity observed | Not specified |
| Agent-168 | 10 | PO, QD | 68% | Significant |
Experimental Protocols
Formulation and Administration
Objective: To prepare this compound for oral administration in mice.
Materials:
-
This compound (lyophilized powder)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile, deionized water
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (20-gauge, curved)
Protocol:
-
Calculation: Determine the total volume of formulation needed based on the number of animals, dose level, and a dosing volume of 10 mL/kg.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension:
-
Add a small amount of the vehicle to the powder to create a uniform paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
For a 10 mg/kg dose in a 20g mouse, the final concentration would be 2 mg/mL.
-
-
Storage: Prepare the formulation fresh daily. If necessary, store protected from light at 4°C for up to 48 hours. Vortex thoroughly before each use.
-
Administration: Administer the calculated volume to each mouse via oral gavage.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing severe or life-threatening toxicity.
Animal Model:
-
Species: BALB/c mice
-
Sex: Female
-
Age: 6-8 weeks
Protocol:
-
Acclimatization: Acclimate animals for at least one week before the study begins.
-
Grouping: Randomize animals into dose cohorts (n=5 per group), including a vehicle control group.
-
Dosing: Administer this compound daily via oral gavage at escalating doses for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, fur texture) daily.
-
Observe animals for signs of toxicity (e.g., lethargy, anorexia, dehydration) at 1, 4, and 24 hours post-dosing and then daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.
Xenograft Tumor Efficacy Study[1]
Objective: To evaluate the antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Cell Line: A375 human melanoma cells (BRAF V600E mutant)
-
Animal Model: Female athymic nude mice, 6-8 weeks old
-
Matrigel
-
Calipers
Protocol:
-
Tumor Implantation:
-
Harvest A375 cells during their logarithmic growth phase.
-
Subcutaneously inoculate each mouse in the right flank with 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group), including vehicle control.
-
-
Treatment: Administer this compound or vehicle control daily via oral gavage according to the predetermined dosing schedule (e.g., 10 mg/kg QD).
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint: Terminate the study when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³). Euthanize all mice, excise the tumors, and record their final weights.
Logical Relationships in Preclinical Development
The successful preclinical development of an antitumor agent relies on the logical integration of MTD, Pharmacokinetic/Pharmacodynamic (PK/PD), and Efficacy studies. The MTD study establishes the safe dosing range, which informs the doses selected for efficacy studies. PK/PD studies reveal the drug's exposure and its effect on the target, helping to optimize the dosing schedule (e.g., QD vs. BID) to maintain target engagement. Together, these studies build a comprehensive data package to justify advancing the agent to clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. News - ABM-168 - LARVOL VERI [veri.larvol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABM Announces First Patient Dosed in Phase I Clinical Trial of MEK Inhibitor for Solid Tumor [newswire.ca]
- 9. ABM-News [abmtx.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Antitumor Agent-168
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-168 (compound 21b) is a potent microtubule-disrupting agent that induces G2/M phase cell cycle arrest in cancer cells, ultimately leading to apoptosis. This application note provides a comprehensive guide for analyzing the cell cycle effects of this compound on the MCF-7 human breast cancer cell line using flow cytometry with propidium (B1200493) iodide (PI) staining. Detailed protocols for cell culture, treatment, sample preparation, and data analysis are included, along with representative data and visualizations of the experimental workflow and underlying signaling pathway.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[1] this compound (compound 21b) is a small molecule inhibitor that disrupts the microtubule network in tumor cells.[2] This disruption activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3] Activation of the SAC prevents the onset of anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][4] This sustained mitotic arrest can ultimately trigger programmed cell death (apoptosis). The human breast adenocarcinoma cell line, MCF-7, is a well-established model for studying the effects of anticancer agents and is known to be sensitive to microtubule-targeting drugs.[2][5]
Flow cytometry is a powerful and high-throughput technique used to measure the DNA content of individual cells within a population.[6] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[6] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[7] By analyzing the distribution of cells across these phases, the effect of compounds like this compound on cell cycle progression can be quantitatively assessed.
Data Presentation
The following table presents illustrative data on the cell cycle distribution of MCF-7 cells following a 24-hour treatment with this compound. A clear dose-dependent increase in the percentage of cells in the G2/M phase is observed, which is characteristic of microtubule-disrupting agents.
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 68.2 ± 3.5 | 21.5 ± 2.1 | 10.3 ± 1.8 |
| This compound (1 nM) | 42.1 ± 2.8 | 15.3 ± 1.9 | 42.6 ± 3.3 |
| This compound (5 nM) | 18.7 ± 2.2 | 7.9 ± 1.5 | 73.4 ± 4.1 |
| This compound (10 nM) | 9.5 ± 1.7 | 4.2 ± 1.1 | 86.3 ± 3.9 |
| Values are presented as mean ± standard deviation and are representative of expected results. |
Experimental Protocols
Materials and Reagents
-
MCF-7 human breast cancer cell line (ATCC® HTB-22™)
-
This compound (compound 21b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (B12071052) solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4, Ca²⁺/Mg²⁺-free
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase-free)
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
-
Flow cytometry tubes (e.g., 5 mL polystyrene round-bottom tubes)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Refrigerated centrifuge
-
Flow cytometer equipped with a 488 nm laser
Protocol 1: Cell Culture and Treatment
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed MCF-7 cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach and grow for 24 hours to reach approximately 60-70% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Further dilute the stock solution in complete culture medium to prepare the final working concentrations (e.g., 1 nM, 5 nM, 10 nM).
-
Include a vehicle control by adding the same volume of DMSO-containing medium as used for the highest drug concentration.
-
Remove the medium from the wells and add 2 mL of the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Cell Harvesting and Fixation
-
Following incubation, collect the culture medium from each well into separate 15 mL conical tubes (this will contain any detached, apoptotic cells).
-
Wash the adherent cells with 1 mL of PBS and add this wash to the respective conical tube.
-
Add 500 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1.5 mL of complete medium to each well and gently pipette to create a single-cell suspension. Transfer this suspension to the corresponding conical tube.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant carefully, leaving a small amount of liquid to avoid disturbing the cell pellet.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells and prevent clumping.[6][8]
-
Incubate the fixed cells at -20°C for at least 2 hours. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[9]
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 800 x g for 5 minutes. The increased g-force is necessary as fixed cells are less dense.
-
Carefully decant the ethanol.
-
Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging at 800 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[8]
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Set the instrument to acquire data on a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Collect at least 10,000-20,000 single-cell events for each sample. Use doublet discrimination to exclude cell aggregates from the analysis.
-
Use the instrument's software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of G2/M arrest by this compound.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of microtubule dynamic instability and turnover in MCF7 breast cancer cells by sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Murine Xenograft Models of Antitumor Agent-168
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing murine xenograft models in the preclinical evaluation of "Antitumor agent-168." This document addresses two distinct compounds identified as this compound: a MEK inhibitor (ABM-168) and a microtubule-disrupting agent.
Part 1: this compound (ABM-168) - MEK Inhibitor
ABM-168 is an orally bioavailable, brain-penetrant, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[] Dysregulation of this pathway is a common driver in various cancers.[] Preclinical studies in murine xenograft models have demonstrated the antitumor efficacy of ABM-168, particularly in cancers with BRAF or RAS mutations.[2]
Mechanism of Action: RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating cellular processes such as proliferation, differentiation, and survival. ABM-168 acts by inhibiting MEK1/2, thereby blocking the phosphorylation and activation of ERK1/2 and downstream signaling.
Data Presentation: Efficacy of ABM-168 in Murine Xenograft Models
The antitumor activity of ABM-168 has been evaluated in several murine xenograft models. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: Efficacy of ABM-168 in an A375-luc Intracardiac Melanoma Metastatic Model [2]
| Treatment Group | Dose | Schedule | Bioluminescence Inhibition (%) on Day 28 |
| ABM-168 | 2 mg/kg | PO, BID | 95.5% |
| ABM-1310 | 1 mg/kg | PO, QD | 93.2% |
| ABM-1310 | 5 mg/kg | PO, QD | 99.44% |
| ABM-1310 | 2.5 mg/kg | PO, BID | 99.7% |
PO: Per os (by mouth); BID: Bis in die (twice a day); QD: Quaque die (once a day)
Table 2: Efficacy of ABM-168 in an LN229 Glioblastoma Orthotopic Model [2]
| Treatment Group | Dose | Schedule | Bioluminescence Inhibition (%) in the Brain on Day 49 |
| ABM-168 | 5-10 mg/kg | PO, QD | 68% |
PO: Per os (by mouth); QD: Quaque die (once a day)
Part 2: this compound (Compound 21b) - Microtubule Disruptor
This class of this compound functions by disrupting the microtubule network within tumor cells. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3] While specific in vivo data for a compound explicitly named "this compound (compound 21b)" is not publicly available, the following sections provide representative data and protocols based on preclinical studies of similar microtubule-disrupting agents.
Mechanism of Action: Microtubule Disruption
Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Microtubule-disrupting agents interfere with the polymerization or depolymerization of tubulin, the protein subunit of microtubules. This disruption prevents the proper formation of the mitotic spindle, leading to a halt in cell division and subsequent programmed cell death.
Data Presentation: Representative Efficacy of a Microtubule Disruptor in a Murine Xenograft Model
The following table summarizes representative data for a microtubule-disrupting agent in a non-small cell lung cancer (NSCLC) A549 xenograft model. This data is illustrative of the expected outcomes for this class of compounds.
Table 3: Representative Efficacy of a Microtubule Disruptor in an A549 NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (TGI) (%) | Mean Final Tumor Volume (mm³) |
| Vehicle Control | - | IV, BIW | 0% | 1500 ± 250 |
| Microtubule Disruptor | 10 | IV, BIW | 75% | 375 ± 90 |
| Microtubule Disruptor | 20 | IV, BIW | 95% | 75 ± 30 |
IV: Intravenous; BIW: Bis in septimana (twice a week)
Experimental Protocols
The successful execution of murine xenograft studies requires meticulous planning and adherence to established protocols. The following sections provide detailed methodologies for establishing both subcutaneous and orthotopic xenograft models.
Protocol 1: Subcutaneous Xenograft Model (e.g., for A375 Melanoma)
This protocol describes the establishment of a subcutaneous tumor model, which is suitable for cell lines like A375.
Materials:
-
A375 human melanoma cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Culture: Culture A375 cells in T-75 flasks until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue (viability should be >95%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 5 x 10⁷ cells/mL in cold PBS. For improved tumor establishment, a 1:1 mixture with Matrigel® can be used.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor growth by palpation, starting 3-5 days post-implantation.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Tumor volume (V) can be calculated using the formula: V = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the specified dose and schedule (e.g., oral gavage).
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors for final analysis.
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model (e.g., for LN229 Glioblastoma)
This protocol describes the establishment of an orthotopic brain tumor model, which more accurately recapitulates the tumor microenvironment for glioblastoma cells like LN229. This procedure requires surgical expertise and appropriate institutional approvals.
Materials:
-
LN229 human glioblastoma cell line (stably expressing a reporter like luciferase for in vivo imaging)
-
Complete culture medium
-
Sterile PBS
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
Stereotactic apparatus for small animals
-
Anesthesia machine
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone wax or dental cement
-
Bioluminescent imaging system
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of LN229-luciferase cells as described in Protocol 1, steps 1 and 2. Resuspend the final cell pellet in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
Surgical Procedure:
-
Anesthetize the mouse and mount it in the stereotactic frame.
-
Shave and sterilize the scalp. Make a midline incision to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Lower the Hamilton syringe needle to the target depth within the brain.
-
-
Cell Implantation:
-
Slowly inject 2-5 µL of the cell suspension (containing 2-5 x 10⁵ cells) over several minutes to minimize backflow.
-
After injection, leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor tumor growth non-invasively using bioluminescent imaging (BLI) once or twice a week. Administer luciferin (B1168401) to the mice and image using a system like IVIS.
-
-
Treatment and Endpoint:
-
Once a detectable and consistent BLI signal is observed, randomize the mice into treatment groups.
-
Administer this compound or vehicle control as per the study design.
-
Continue to monitor tumor growth via BLI and animal health (neurological signs, body weight).
-
The study endpoint is determined by a significant increase in tumor burden (BLI signal), development of neurological symptoms, or a predefined percentage of body weight loss.
-
At the endpoint, euthanize the mice and collect brain tissue for further analysis (e.g., histology, immunohistochemistry).
-
References
Application Notes: High-Throughput Screening of Antitumor Agent-168
Abstract
Antitumor agent-168 is a potent compound that disrupts the microtubule network in cancer cells.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[1] With a reported half-maximal inhibitory concentration (IC50) of 1.4 nM in MCF-7 breast cancer cells, this compound presents a promising candidate for further preclinical development.[1] These application notes provide detailed protocols for a high-throughput screening (HTS) cascade to identify and characterize the anticancer effects of this compound and similar compounds. The workflow includes a primary cytotoxicity screen followed by secondary assays to confirm its mechanism of action on the cell cycle and apoptosis.
High-Throughput Screening Workflow
A tiered approach is recommended for screening this compound. The workflow begins with a primary, high-throughput assay to measure cytotoxicity across multiple cancer cell lines. Hits from the primary screen are then advanced to lower-throughput, mechanism-based secondary assays to confirm their effects on cell cycle progression and apoptosis induction.
Caption: High-throughput screening cascade for this compound.
Mechanism of Action Pathway
This compound functions by targeting tubulin, a key component of microtubules.[2] Microtubules are essential for forming the mitotic spindle during cell division.[2] By disrupting microtubule dynamics, the agent prevents proper chromosome segregation, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cell death.[2]
Caption: Mechanism of action for this compound.
Data Presentation
The following tables summarize expected quantitative data from HTS experiments with this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MCF-7 | Breast | 1.4[1] |
| HCT116 | Colon | 2.1 |
| A549 | Lung | 3.5 |
| PC-3 | Prostate | 5.8 |
| HeLa | Cervical | 1.9 |
Table 2: Cell Cycle Analysis in HCT116 Cells after 24h Treatment
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 55% | 25% | 20% |
| this compound (10 nM) | 15% | 10% | 75% |
Table 3: Apoptosis Induction in HCT116 Cells after 48h Treatment
| Treatment Group | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle (0.1% DMSO) | 15,000 | 1.0x |
| this compound (10 nM) | 120,000 | 8.0x |
Experimental Protocols
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[4] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with ≤0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3] Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 HCT116 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with vehicle or this compound (e.g., 10 nM) for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the fluorescence pulse width and area to exclude doublets and aggregates. Model the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.[6]
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key effector enzymes in the apoptotic pathway.[4]
Materials:
-
HCT116 cells
-
96-well white, opaque-bottom plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, but use a 96-well white, opaque-bottom plate suitable for luminescence readings. Incubate for 48 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[4]
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[5]
-
Data Acquisition: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis induction.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antiproliferative activity, cell-cycle arrest, apoptotic induction and LC-HRMS/MS analyses of extracts from two Linum species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-168 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-168, also known as compound 21b, is a potent small molecule inhibitor that demonstrates significant antitumor activity. In the human breast adenocarcinoma cell line MCF-7, this compound has been shown to disrupt the microtubule network.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces programmed cell death, or apoptosis.[1] With a half-maximal inhibitory concentration (IC50) of 1.4 nM in MCF-7 cells, this compound is a highly effective agent for inhibiting cancer cell growth.[1]
These application notes provide a comprehensive guide for investigating the apoptotic effects of this compound in MCF-7 cells. Detailed protocols for key experiments are provided, along with illustrative data to guide researchers in their experimental design and data interpretation.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
This compound functions as a microtubule-destabilizing agent. By interfering with the polymerization of tubulin, it disrupts the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This leads to a halt in the cell cycle at the G2/M transition, preventing the cell from proceeding into mitosis. Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, culminating in caspase activation and cell death.
Caption: Mechanism of this compound in MCF-7 cells.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on MCF-7 cells. This data is based on typical results observed with potent microtubule-disrupting agents and serves as a guide for expected experimental outcomes.
Table 1: Cell Viability of MCF-7 Cells Treated with this compound (MTT Assay)
| Concentration (nM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 95.3 ± 4.9 | 88.1 ± 5.1 | 75.4 ± 6.1 |
| 1 | 78.2 ± 6.1 | 55.4 ± 4.5 | 38.7 ± 4.9 |
| 10 | 45.6 ± 5.5 | 25.8 ± 3.9 | 15.2 ± 3.1 |
| 100 | 20.1 ± 3.8 | 10.3 ± 2.5 | 5.7 ± 1.9 |
Table 2: Apoptosis in MCF-7 Cells Treated with this compound for 48h (Annexin V/PI Staining)
| Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 |
| 1 | 75.4 ± 3.5 | 18.9 ± 2.7 | 5.7 ± 1.2 |
| 10 | 40.1 ± 4.2 | 45.3 ± 3.9 | 14.6 ± 2.8 |
| 100 | 15.8 ± 3.1 | 60.7 ± 5.1 | 23.5 ± 4.3 |
Table 3: Relative Protein Expression in MCF-7 Cells Treated with this compound for 48h (Western Blot Densitometry)
| Concentration (nM) | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | Cleaved Caspase-9 | Cleaved PARP |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 0.78 | 1.52 | 2.15 | 1.89 |
| 10 | 0.45 | 2.89 | 4.78 | 4.21 |
| 100 | 0.18 | 4.12 | 7.92 | 7.15 |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
MCF-7 cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture MCF-7 cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture plates (e.g., 96-well for MTT, 6-well for apoptosis and western blot) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Replace the medium in the cell culture plates with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the specified time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate reader
Protocol:
-
Seed 5 x 10³ MCF-7 cells per well in a 96-well plate and treat with this compound as described above.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ MCF-7 cells per well in a 6-well plate and treat with this compound.[2]
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.[2]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add additional 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.[2]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-9, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed and treat MCF-7 cells in 60 mm or 100 mm dishes.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Signaling Pathway Visualization
The induction of apoptosis in MCF-7 cells by this compound, a microtubule disruptor, primarily involves the intrinsic (mitochondrial) pathway.
Caption: Apoptotic signaling pathway in MCF-7 cells.
References
Application Notes and Protocols for ABM-168 in BRAF-Mutant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of ABM-168, a novel MEK1/2 inhibitor, in cancer models harboring BRAF mutations. Detailed protocols for key experiments are provided to guide researchers in the effective use and assessment of this compound.
Introduction to ABM-168
ABM-168 is an orally bioavailable, brain-penetrant, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers due to mutations in genes like BRAF, KRAS, and NRAS.[1] Developed by ABM Therapeutics, ABM-168 has demonstrated anti-cancer properties in preclinical studies, particularly in models with BRAF mutations.[2][3] A significant feature of ABM-168 is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain metastases and primary brain tumors.[1][4] Preclinical evidence suggests that combining a MEK inhibitor like ABM-168 with a BRAF inhibitor can be more effective and less toxic than treatment with a BRAF inhibitor alone, which has become a standard of care for patients with BRAF-mutated melanoma.[2][5] ABM-168 is currently in Phase I clinical trials for advanced solid tumors.[6][7]
Mechanism of Action
In BRAF-mutant cancers, the MAPK/ERK pathway is constitutively active, leading to uncontrolled cell proliferation and survival. ABM-168 selectively binds to and inhibits the activity of MEK1 and MEK2, preventing the phosphorylation and activation of their downstream effectors, ERK1 and ERK2.[1] This blockade of signal transduction can result in the inhibition of tumor cell growth and induction of apoptosis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Anticancer Agent 168 (compound d16) on Mutant p53 Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the TP53 tumor suppressor gene are among the most common genetic alterations in human cancers, often leading to aggressive disease and resistance to conventional therapies.[1][2] These mutant p53 (mutp53) proteins not only lose their tumor-suppressive functions but can also gain new oncogenic activities. A promising therapeutic strategy for these hard-to-treat cancers is the concept of synthetic lethality, which targets a vulnerability that is specifically created by the presence of the p53 mutation.
Anticancer agent 168, also known as compound d16, is a novel inhibitor of the DNA2 nuclease/helicase.[2][3] DNA2 is a key enzyme involved in DNA replication and repair, and its overexpression is particularly prevalent in cancers harboring p53 mutations, where it helps cancer cells tolerate replication stress.[2] By inhibiting DNA2, Anticancer agent 168 selectively induces cell cycle arrest and apoptosis in mutp53-bearing cancer cells, demonstrating a synthetic lethal interaction.[1][2] Furthermore, this agent has been shown to overcome chemotherapy resistance and synergizes with PARP inhibitors, opening new avenues for combination therapies.[1][2]
These application notes provide a detailed protocol for researchers to evaluate the efficacy of Anticancer agent 168 (compound d16) in preclinical models of mutant p53 cancers.
Data Presentation
Table 1: In Vitro Efficacy of Anticancer Agent 168 (compound d16) in Mutant p53 Cancer Cell Lines
| Cell Line | Cancer Type | p53 Mutation Status | IC50 (µM) of Anticancer Agent 168 |
| OVCAR-3 | Ovarian | R248Q (mutant) | Data from primary research |
| KURAMOCHI | Ovarian | R248Q (mutant) | Data from primary research |
| COV362 | Ovarian | Y220C (mutant) | Data from primary research |
| PANC-1 | Pancreatic | R273H (mutant) | Data from primary research |
| MIA PaCa-2 | Pancreatic | R248W (mutant) | Data from primary research |
| MDA-MB-231 | Breast | R280K (mutant) | Data from primary research |
| T-47D | Breast | L194F (mutant) | Data from primary research |
| HCT116 p53+/+ | Colorectal | Wild-type | Data from primary research |
| HCT116 p53-/- | Colorectal | Null | Data from primary research |
Note: IC50 values should be determined from cell viability assays (e.g., MTT or CellTiter-Glo) after 72 hours of continuous drug exposure. This table should be populated with experimentally derived data.
Table 2: In Vivo Efficacy of Anticancer Agent 168 (compound d16) in a Mutant p53 Ovarian Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., 0.5% CMC, oral, daily | Data from primary research | N/A |
| Anticancer Agent 168 | e.g., 50 mg/kg, oral, daily | Data from primary research | Calculated value |
| PARP Inhibitor (e.g., Olaparib) | e.g., 50 mg/kg, oral, daily | Data from primary research | Calculated value |
| Anticancer Agent 168 + PARP Inhibitor | e.g., 50 mg/kg each, oral, daily | Data from primary research | Calculated value |
Note: This table represents a template for summarizing in vivo study results. The specific mutant p53 ovarian cancer cell line (e.g., OVCAR-3), mouse strain (e.g., nude or SCID), dosing regimen, and study duration should be determined based on the primary literature and experimental design.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Anticancer agent 168 in a panel of mutant p53 and wild-type p53 cancer cell lines.
Materials:
-
Selected cancer cell lines (see Table 1 for suggestions)
-
Complete cell culture medium
-
Anticancer agent 168 (compound d16)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of Anticancer agent 168 in complete medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 490 nm using a plate reader.
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's instructions to measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by Anticancer agent 168.
Materials:
-
Mutant p53 cancer cell line of interest
-
Anticancer agent 168
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Anticancer agent 168 at 1x and 2x the IC50 concentration for 48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of Anticancer agent 168 on cell cycle progression.
Materials:
-
Mutant p53 cancer cell line of interest
-
Anticancer agent 168
-
Cold 70% ethanol (B145695)
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with Anticancer agent 168 at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in Propidium Iodide/RNase Staining Buffer.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Anticancer agent 168 alone and in combination with a PARP inhibitor in a mutant p53 cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Mutant p53 ovarian cancer cell line (e.g., OVCAR-3)
-
Anticancer agent 168
-
PARP inhibitor (e.g., Olaparib)
-
Vehicle solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 million mutant p53 ovarian cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Anticancer agent 168, PARP inhibitor, Combination).
-
Administer the treatments as per the dosing regimen outlined in Table 2.
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualization
Caption: Proposed signaling pathway of Anticancer agent 168 in mutp53 cancers.
Caption: Experimental workflow for testing Anticancer agent 168.
References
- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 3. Anticancer agent 168 - MedChem Express [bioscience.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results with Antitumor Agent-168
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with "Antitumor agent-168."
Important Initial Note: The designation "this compound" is associated with multiple distinct investigational compounds in scientific and commercial literature. To effectively troubleshoot, it is crucial to first identify the specific agent you are working with. This guide provides general troubleshooting advice applicable to many antitumor agents and a specific guide for a microtubule-disrupting agent, a common class of cancer therapeutics.
Identifying Your "this compound"
Please review the following known agents designated as "168" to identify your compound of interest. The mechanism of action is a key differentiator.
| Designation | Compound Type | Mechanism of Action |
| This compound (compound 21b) | Small Molecule | Disrupts the microtubule network, leading to G2/M cell cycle arrest and apoptosis.[1] |
| ABM-168 | MEK1/2 Inhibitor | An orally bioavailable, brain-penetrant, allosteric inhibitor of MEK1 and MEK2.[2][3][4] |
| AM-168 | Monoclonal Antibody | An antagonist of the HER3 receptor.[5] |
| LP-168 | BTK Inhibitor | A next-generation Bruton's tyrosine kinase (BTK) inhibitor.[6] |
| LM-168 | Anti-CTLA4 Antibody | A next-generation antibody targeting CTLA-4.[7] |
| ITIL-168 | Cell Therapy | A tumor-infiltrating lymphocyte (TIL) therapy. |
General Troubleshooting Guide for Inconsistent In Vitro Results
This section addresses common issues that can lead to variability in cell-based assays with antitumor agents.
FAQs: General In Vitro Issues
Question: Why am I observing high variability in my cell viability/cytotoxicity assay results between replicate plates or different experimental days?
Answer: This is a common issue that can stem from several factors related to cell culture and assay execution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Variations in the number of cells seeded per well can significantly impact the apparent drug sensitivity. Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette or an automated cell dispenser for accuracy.[8] |
| Cell Line Instability | High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells for all experiments and regularly perform cell line authentication.[8] |
| Variations in Cell Culture Conditions | Fluctuations in media components (e.g., serum percentage), pH, or incubation time can affect cell growth and drug response. Standardize your cell culture protocol meticulously.[8][9] |
| Edge Effects in Microplates | Wells on the perimeter of the plate are prone to evaporation, leading to altered media and drug concentrations. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS.[8][9] |
| Incomplete Drug Dissolution | Ensure the agent is fully dissolved in the solvent before adding it to the cell culture medium. Vortex the stock solution and the final dilutions thoroughly.[9] |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and drug sensitivity. Regularly test your cell cultures for mycoplasma contamination. |
Question: My in-house IC50 values for this compound are different from published values. Why?
Answer: Discrepancies in IC50 values are common and can arise from a multitude of factors, ranging from specific experimental conditions to the inherent biological variability of the cell lines being used.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Different Assay Types | The choice of viability assay can influence results. Assays measuring metabolic activity (e.g., MTT, MTS) may yield different results than those that measure cell number (e.g., crystal violet) or cell death (e.g., trypan blue exclusion).[10] |
| Variations in Experimental Duration | Short-term assays may primarily reflect cytostatic effects, while longer-term assays are required to observe downstream apoptosis and cell death, which will significantly impact the calculated IC50.[10] |
| Different Cell Line Origins and Passage Numbers | Cell lines from different sources or at different passage numbers can have varying sensitivities to the same compound. |
| Differences in Reagent and Media Lots | Variations in serum or media lots can impact cell growth and drug response. It is advisable to test new lots before use in critical experiments. |
Specific Troubleshooting Guide: this compound (Microtubule Disruptor)
This section provides a more detailed troubleshooting guide for "this compound (compound 21b)," which acts by disrupting microtubules.
FAQs: this compound (Microtubule Disruptor)
Question: What is the mechanism of action of this compound (compound 21b)?
Answer: this compound (compound 21b) disrupts the microtubule network in tumor cells. This leads to G2/M cell cycle arrest and the induction of apoptosis.[1] Microtubules are crucial for forming the mitotic spindle during cell division, and their disruption blocks mitosis, leading to cell death.[11][12]
Question: I am seeing inconsistent results in my cell cycle analysis after treatment with this compound. What could be the cause?
Answer: Inconsistent cell cycle arrest can be due to several factors related to timing and cell synchronization.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Treatment Duration | The G2/M arrest is a transient event. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing the maximal G2/M population. |
| Cellular Desynchronization | If your cells are not actively dividing, you will not observe a significant G2/M arrest. Ensure your cells are in the logarithmic growth phase when you begin treatment. |
| Drug Concentration | Very high concentrations might lead to rapid apoptosis, obscuring the G2/M arrest. Conversely, too low a concentration may not be sufficient to induce a measurable block. Perform a dose-response experiment. |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9][12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).[8][12]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[8]
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant containing floating cells.[12]
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Data Presentation
Reported IC50 Value for this compound (compound 21b)
| Cell Line | IC50 (nM) |
| MCF-7 | 1.4[1] |
Visualizations
Caption: Mechanism of action for this compound (microtubule disruptor).
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. AM-168 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Antitumor Agent-168 Concentration for Cytotoxicity Assays
Welcome to the technical support center for Antitumor agent-168. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as compound 21b) is a potent compound that disrupts the microtubule network within tumor cells. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1] Its high potency is demonstrated by its low nanomolar inhibitory concentration in certain cell lines.[1]
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is critical to store this stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] When preparing working solutions for your assay, ensure the final concentration of the vehicle (DMSO) in the cell culture medium is kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity.[2] Always refer to the Certificate of Analysis provided with the compound for specific storage recommendations.[1]
Q3: What is a recommended starting concentration range for an initial cytotoxicity experiment?
Given that this compound has a reported IC50 value of 1.4 nM in MCF-7 cells, it is a very potent compound.[1] For an initial dose-response experiment in a new cell line, it is advisable to use a broad concentration range spanning several orders of magnitude around this known value. A common strategy is to perform serial dilutions to cover a range from picomolar to micromolar concentrations (e.g., 1 pM to 1 µM).[2][3] This initial screen will help identify the approximate effective range for your specific cell line, which can then be narrowed down in subsequent experiments for precise IC50 determination.[3]
Q4: What is an IC50 value and why is it important for my research?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[4][5][6] In the context of cytotoxicity assays, it represents the concentration of this compound needed to reduce the viability of a cell population by half compared to an untreated control.[5][6] Determining the IC50 is a crucial step in preclinical drug development as it provides a key measure of a compound's potency. A lower IC50 value signifies higher potency, meaning less of the drug is needed to achieve a therapeutic effect, which can translate to lower potential for systemic toxicity in patients.[5]
Data Presentation
Table 1: Profile of this compound
| Property | Description | Source |
| Compound Name | This compound (compound 21b) | [1] |
| Mechanism of Action | Disrupts the microtubule network, leading to G2/M cell cycle arrest and apoptosis. | [1][7] |
| Biological Target | Microtubule/Tubulin | [1] |
| Reported IC50 Value | 1.4 nM (in MCF-7 cells) | [1] |
Table 2: Recommended Concentration Ranges for Cytotoxicity Assays
| Experiment Type | Recommended Concentration Range | Dilution Strategy | Purpose |
| Initial Range-Finding | 1 pM - 1 µM | 10-fold serial dilutions | To determine the approximate effective concentration range for a specific cell line.[3] |
| Precise IC50 Determination | Based on initial results (e.g., 0.1 nM - 100 nM) | 2-fold or 3-fold serial dilutions | To accurately calculate the IC50 value with a higher resolution dose-response curve.[3] |
Visualizations: Pathways and Workflows
Troubleshooting Guide
Table 3: Common Issues and Recommended Solutions
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| No significant cytotoxicity observed | Cell Line Resistance: The chosen cell line may be resistant to microtubule disruption. Agent Inactivity: Compound degraded due to improper storage. Assay Duration: Treatment time is too short to induce cell death.[2] Cell Density: Cells are over-confluent, leading to contact inhibition which masks the agent's effect.[2] | Corroborate with an alternative cytotoxicity assay measuring a different endpoint (e.g., LDH assay for membrane integrity). Ensure stock solutions were stored correctly and avoid freeze-thaw cycles. Increase the incubation time (e.g., try 72 hours). Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[8] | Positive Control: A known cytotoxic agent to confirm assay validity. Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment. |
| High cell death in vehicle control | Solvent Toxicity: The final concentration of DMSO in the culture medium is too high.[2] | Ensure the final DMSO concentration does not exceed 0.5% and is ideally kept below 0.1%.[2] Prepare intermediate dilutions in culture medium to lower the required volume of stock solution. | Media-only Control: Wells with culture medium but no cells. Untreated Cells: Cells in culture medium without any solvent or agent. |
| High background absorbance | Compound Interference: The agent itself might be colored or directly reduce the assay reagent (e.g., MTT).[9][10] Media Component Interference: Phenol (B47542) red in the medium can interfere with absorbance readings.[9] Contamination: Bacterial or yeast contamination can reduce the assay reagent.[11] | Run a control with the compound in cell-free medium to check for direct reagent reduction.[10] If interference occurs, consider an alternative assay. Use phenol red-free medium during the assay or wash cells with PBS before adding the reagent.[9] Visually inspect plates for contamination before adding the reagent. Use sterile techniques.[11] | Blank: Wells with media, assay reagent, and the agent, but no cells.[9] Media-only Blank: Wells containing only culture medium. |
| Results are not reproducible | Cell Culture Variability: Using cells at different passage numbers; inconsistent seeding density.[8][10] Reagent Preparation: Inaccurate serial dilutions; use of degraded reagents.[3][10] Edge Effects: Evaporation from the outermost wells of the 96-well plate.[9] | Maintain a consistent cell passage number range for experiments. Ensure accurate and consistent cell counts for seeding.[8] Prepare fresh reagents. Ensure thorough mixing at each dilution step.[10][12] Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[9] | Internal Controls: Include vehicle and positive controls on every plate. |
| Viability >100% of control | Hormetic Effects: Some compounds can have a stimulatory effect at very low concentrations.[10] Increased Metabolic Activity: The agent may increase mitochondrial reductase activity without increasing cell number, leading to a false high viability reading in MTT/CCK-8 assays.[10] | Confirm viability with an orthogonal assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo®) or by direct cell counting using a trypan blue exclusion assay.[10] | Direct Cell Count: Compare assay results with manual or automated cell counting to verify cell numbers. |
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Experimental Protocols
Protocol: Determining IC50 using an MTT Assay
This protocol describes a general method for assessing cell viability. Optimization of cell seeding density and incubation times may be required for specific cell lines.
Materials:
-
This compound
-
DMSO (sterile)
-
Cancer cell line of interest
-
Complete culture medium (consider using phenol red-free medium for the assay steps)[9]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9][14]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in complete culture medium to achieve 2x the final desired concentrations.[14]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound dilutions.[4][8]
-
Include appropriate controls: "untreated control" (cells in medium), "vehicle control" (cells with medium containing the highest final DMSO concentration), and "medium only" blank wells.[2]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 20 µL of MTT solution (5 mg/mL) to each well, including controls.[9]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[13][15]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][16]
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][15]
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100
-
-
Plot the percent viability against the log of the drug concentration and use a non-linear regression (four-parameter logistic curve) to determine the IC50 value.[17]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
"solubility issues with Antitumor agent-168 in DMSO"
Technical Support Center: Antitumor Agent-168
Disclaimer: Information regarding a specific compound designated "this compound" is not widely available in public literature. This guide provides general strategies and troubleshooting advice for researchers working with novel, poorly soluble small-molecule antitumor agents, using "this compound" as a representative example based on common challenges encountered in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide range of hydrophobic small molecules.[1] Always use a fresh stock of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of organic compounds.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening?
A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the agent, while soluble in a strong organic solvent like DMSO, has much lower solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[3] The abrupt change in solvent polarity upon dilution causes the compound to fall out of solution.[3] To mitigate this, it is crucial to keep the final concentration of DMSO in your assay as low as possible (typically <0.5% v/v) and to follow proper dilution protocols.[1][4]
Q3: What is the maximum recommended storage concentration for this compound in DMSO?
A3: Based on typical solubility data for similar compounds, we recommend preparing a stock solution of no more than 25 mM in DMSO. Attempting to create solutions above the compound's solubility limit is a primary cause of dissolution failure.[2] Please refer to the solubility data table below for more details.
Q4: How should I store the DMSO stock solution of this compound?
A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[2][5] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light and moisture.[3]
Troubleshooting Guide
Issue 1: The solid powder of this compound is not fully dissolving in DMSO.
-
Possible Cause 1: Concentration Exceeds Solubility Limit.
-
Solution: You may be trying to prepare a solution that is too concentrated. Verify your calculations and try preparing a more dilute stock solution (e.g., 10 mM).
-
-
Possible Cause 2: Insufficient Mixing/Energy.
-
Solution: Proper dissolution requires energy. After adding DMSO, vortex the vial vigorously for 1-2 minutes.[2] If solids remain, sonication in a water bath for 5-10 minutes or gentle warming (e.g., to 37°C) can help facilitate dissolution.[2][6] Be cautious, as excessive heat can degrade the compound.[2]
-
-
Possible Cause 3: Poor Quality of DMSO.
Issue 2: My DMSO stock solution, which was initially clear, now shows crystals or precipitate after storage.
-
Possible Cause 1: Freeze-Thaw Cycles.
-
Possible Cause 2: Storage at an Improper Temperature.
-
Solution: Storing DMSO stocks at 4°C is not recommended, as the freezing point of DMSO is ~18.5°C. This can cause the DMSO to freeze and the compound to fall out of solution. Store at -20°C or -80°C for long-term stability.[3]
-
Issue 3: I see a fine precipitate in my cell culture wells after adding the diluted this compound.
-
Possible Cause 1: Poor Dilution Technique.
-
Solution: Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations that lead to immediate precipitation.[9] An improved method is to perform an intermediate dilution step. For example, first dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium with vigorous mixing, then add this intermediate dilution to the final culture plate.[4]
-
-
Possible Cause 2: Final DMSO Concentration is Too High.
-
Possible Cause 3: Compound Instability in Aqueous Media.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 25 mM (≥ 15 mg/mL) | Recommended for primary stock solutions. |
| Ethanol | < 1 mM | Not recommended for stock solutions. |
| Water | Insoluble | Agent will precipitate in aqueous solutions. |
| PBS (pH 7.4) | < 5 µM | Low solubility; requires a low final DMSO concentration (<0.2%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (assume MW = 600 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 600 g/mol * (1000 mg / 1 g) = 6 mg
-
-
Weighing: Carefully weigh out 6 mg of this compound powder and transfer it to a sterile vial.[2]
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.[2]
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes.[2] Visually inspect for any remaining solid particles.
-
Assisted Dissolution (if needed): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.[2]
-
Inspection: Ensure the final solution is clear and free of any particulate matter before proceeding.[2]
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C.[3]
Visualizations
Workflow & Pathway Diagrams
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ziath.com [ziath.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"reducing off-target effects of Antitumor agent-168"
Welcome to the technical support center for Antitumor Agent-168. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals manage and reduce potential off-target effects during experimentation. As "this compound" is a representative ATP-competitive kinase inhibitor, the principles and methods described here are broadly applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target activity with kinase inhibitors like this compound?
A1: The off-target activity of many kinase inhibitors stems from the highly conserved nature of the ATP-binding pocket across the human kinome.[1] Since Agent-168 is designed to compete with ATP, its core chemical structure may unintentionally bind to the hinge region of numerous other kinases.[1] While sometimes this broad activity can be beneficial, it often leads to undesired off-target effects and potential toxicity.[1]
Q2: What are the common off-target effects observed with kinase inhibitors?
A2: Off-target effects are highly variable depending on the inhibitor's specific chemical structure and the cellular context. However, some common toxicities observed with this class of drugs include:
-
Cardiotoxicity
-
Hepatotoxicity
-
Gastrointestinal issues
-
Skin toxicities, such as rashes[2]
-
Immunological effects, such as modulation of immune cell function[3][4]
For example, the BCR-ABL inhibitor Imatinib (B729) is known to have off-target effects on c-KIT and PDGF-R, which contribute to its therapeutic efficacy in certain cancers, but also interacts with other kinases that can lead to side effects.[3][5]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify and validate off-target effects:[2]
-
Kinome Profiling: Screening the agent against a large panel of kinases is the most direct way to determine its selectivity.[2][6]
-
Phenotypic Screening: If the observed cellular phenotype does not align with the known function of the intended target, off-target effects are likely.[2]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target should reverse the on-target effects but not those caused by off-target interactions.[1][2]
-
Western Blotting: Analyzing the phosphorylation status of downstream substrates of the intended target, as well as key proteins in unrelated pathways, can reveal unexpected activity.[2]
-
Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete a suspected off-target kinase can help determine if its inhibition phenocopies the effects of Agent-168.[1]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[2] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[2] | 1. Identification of specific off-target kinases responsible for cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve to identify the lowest effective concentration.[2] 2. In cellular assays, consider dose interruption or reduction strategies.[2][7] | 1. Reduced cytotoxicity while maintaining the desired on-target effect. 2. Minimized off-target binding by using a lower inhibitor concentration.[2] |
| Compound Solubility Issues | 1. Verify the solubility of Agent-168 in your cell culture media or assay buffer.[8] 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[2] | 1. Prevention of compound precipitation, which can lead to non-specific cellular stress and toxicity.[2] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting or phospho-proteomics to probe for the activation of known compensatory or feedback pathways.[2] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2][9] | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[2] |
| Inhibitor Instability | 1. Check the stability of Agent-168 under your specific experimental conditions (e.g., in media at 37°C over the time course of the experiment). | 1. Ensures that the observed effects are due to the inhibitor and not its degradation products.[2] |
| Cell Line-Specific Effects | 1. Test Agent-168 in multiple cell lines to determine if the unexpected effects are consistent.[2] 2. Be aware that the expression levels of on- and off-target kinases can vary significantly between cell lines.[10] | 1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.[2] |
| Retroactivity in Signaling Cascades | 1. Model the signaling network to understand if inhibiting a downstream kinase could paradoxically activate an upstream or parallel pathway due to enzyme sequestration.[11][12] | 1. Identification of non-obvious, systems-level effects that are not due to direct binding but to network topology.[11][12][13] |
Experimental Protocols & Data
This section provides detailed methodologies for key experiments to characterize the selectivity of this compound.
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of Agent-168 by screening it against a large panel of purified kinases.[2][14]
Methodology: A radiometric assay is a common method that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.[14]
Materials:
-
A panel of purified recombinant kinases (e.g., >400 kinases).[14]
-
Specific peptide or protein substrates for each kinase.[14]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[14]
-
[γ-³³P]ATP and unlabeled ATP.[14]
-
Phosphocellulose filter plates.[14]
-
Microplate scintillation counter.[14]
Procedure:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Agent-168 in DMSO.[14]
-
Reaction Setup: In a microplate, combine the kinase reaction buffer, the specific kinase, and the serially diluted Agent-168 or DMSO vehicle control.[1]
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each respective kinase to allow for an accurate IC₅₀ determination.[5][14]
-
Incubation: Incubate the reaction at 30°C for a predetermined time to ensure the reaction is within the linear range.[1]
-
Reaction Termination: Stop the reaction and spot the mixture onto the filter plate, where the phosphorylated substrate will bind.[1]
-
Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of Agent-168 and determine the IC₅₀ value for each kinase.
Data Presentation: The results of a kinase screen are often presented as a percentage of activity remaining at a given concentration or as IC₅₀ values for the most potently inhibited kinases.
Table 1: Example Selectivity Profile for this compound (1µM Screen)
| Kinase Target | Family | % Inhibition at 1µM | On-Target/Off-Target |
| Target Kinase A | TK | 98% | On-Target |
| Off-Target Kinase B | TK | 85% | Off-Target |
| Off-Target Kinase C | CMGC | 62% | Off-Target |
| Off-Target Kinase D | AGC | 45% | Off-Target |
| Off-Target Kinase E | CAMK | 15% | Off-Target |
| Off-Target Kinase F | STE | 5% | Off-Target |
| Note: This table contains example data. Actual values may vary depending on assay conditions. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathways & Logic Diagrams
Understanding the on-target and off-target effects of this compound requires visualizing its impact on cellular signaling.
On-Target vs. Off-Target Signaling
The following diagram illustrates the conceptual difference between direct on-target effects, indirect on-target effects, and off-target effects.[15]
Caption: Distinguishing between direct and indirect signaling effects of a kinase inhibitor.
Troubleshooting Logic for Unexpected Phenotypes
When an unexpected cellular phenotype is observed, a logical workflow can help determine its origin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
"managing in vivo toxicity of Antitumor agent-168"
Disclaimer: "Antitumor agent-168" is a fictional agent. This guide is based on established principles for managing the in vivo toxicity of common classes of antitumor agents and is for informational purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the in vivo toxicity of this compound during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity to monitor in animal models treated with this compound?
A1: Common signs of toxicity include significant weight loss (over 15-20%), lethargy, ruffled fur, dehydration, hunched posture, and changes in behavior such as social isolation.[1] It is also crucial to monitor for specific organ-related toxicities, which can manifest as changes in urine or feces color, labored breathing, or neurological symptoms like tremors or ataxia.[2]
Q2: My mice are experiencing significant and rapid weight loss after treatment. What should I do?
A2: A loss of 20% of the initial body weight is often considered a humane endpoint.[1] If significant weight loss occurs:
-
Confirm Dosing: Double-check your calculations and the concentration of the dosing solution to rule out an overdose.
-
Assess Health: Perform a thorough daily health assessment (see Protocol 1).
-
Provide Supportive Care: Offer supplemental nutrition and hydration, such as hydrogels or nutrient-rich pastes, to support the animals' well-being.[1]
-
Consider Dose Reduction: If multiple animals in a cohort show significant weight loss, consider reducing the dose for subsequent cohorts or pausing the study to re-evaluate the dosing regimen.
-
Consult a Veterinarian: A veterinarian experienced with laboratory animals should be consulted to ensure animal welfare and adherence to ethical guidelines.
Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound?
A3: The MTD is the highest dose of a drug that does not cause unacceptable toxicity. A common method for determining the MTD is the "3+3" dose-escalation design.[3][4][5] This involves treating cohorts of three animals at escalating dose levels.[3][5] If a dose-limiting toxicity (DLT) is observed, the cohort is expanded to six animals.[3] The MTD is typically defined as the dose level below the one at which two or more animals in a cohort of up to six experience a DLT.[3]
Q4: What are Dose-Limiting Toxicities (DLTs)?
A4: DLTs are predefined, unacceptable toxicities that prevent further dose escalation. For in vivo studies, DLTs often include:
-
Body weight loss exceeding 20% of baseline.
-
Severe hematological toxicity (e.g., Grade 3 or 4 neutropenia or thrombocytopenia).
-
Significant, irreversible organ damage observed through clinical signs or histopathology.
-
Death due to toxicity.
Q5: The vehicle for my this compound formulation appears to be causing some irritation at the injection site. What should I do?
A5: Vehicle-induced toxicity can confound results.
-
Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish its effects from those of the agent.
-
Assess Vehicle Formulation: Ensure the pH, osmolarity, and components of your vehicle (e.g., DMSO, ethanol, surfactants) are within acceptable limits for the route of administration.
-
Consider Alternative Vehicles: If irritation persists, explore alternative, more biocompatible vehicle formulations.
-
Change the Route of Administration: If feasible, consider a different route of administration (e.g., oral gavage instead of intraperitoneal injection) that may be less irritating.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Mortality
This guide provides a logical workflow for investigating unexpected deaths in a study group.
Step 1: Immediate Actions
-
Record the date, time, and specific animal identification.
-
Perform a gross necropsy immediately to look for obvious causes of death (e.g., hemorrhage, organ abnormalities).
-
Collect tissues for histopathological analysis (see Protocol 2).
Step 2: Review Study Records
-
Dosing Records: Verify the dose, volume, and route of administration for the affected animal(s). Check for any deviations from the protocol.
-
Health Records: Review daily health monitoring records for any preceding clinical signs of distress or toxicity.
-
Group Analysis: Determine if the mortality is isolated to a single animal or if it's a trend within a specific dose group.
Step 3: Pathological and Toxicological Analysis
-
Histopathology: Have a veterinary pathologist examine the collected tissues to identify target organs of toxicity.
-
Toxicokinetics (TK): If possible, analyze blood or tissue samples to determine the concentration of this compound, which can help determine if the mortality was due to unexpectedly high exposure.
Step 4: Decision Making
-
Based on the findings, decide whether to:
-
Continue the study as planned (if the death is deemed unrelated to the agent).
-
Reduce the dose for the affected cohort and all subsequent cohorts.
-
Pause the study to amend the protocol.
-
Terminate the study if severe, unacceptable toxicity is confirmed.
-
Guide 2: Managing Hematological Toxicity
Many antitumor agents can cause myelosuppression.[2] This guide outlines steps for monitoring and managing this common toxicity.
Step 1: Establish a Baseline
-
Before starting the treatment, collect blood samples from all animals to establish baseline hematological parameters (e.g., complete blood count with differential).
Step 2: Regular Monitoring
-
Collect blood samples at regular intervals during the study (e.g., weekly or at predetermined time points after dosing). The frequency will depend on the expected nadir (lowest point) of blood cell counts.
Step 3: Data Analysis and Interpretation
-
Compare the on-treatment blood counts to the baseline values and to the vehicle-control group.
-
Use a grading system (see Table 2) to classify the severity of cytopenias (e.g., neutropenia, thrombocytopenia, anemia).
Step 4: Intervention and Dose Modification
-
If Grade 3 or 4 hematological toxicity is observed and considered a DLT, this will inform the MTD determination.
-
For subsequent studies, consider a lower starting dose or a modified dosing schedule (e.g., less frequent dosing) to allow for bone marrow recovery.
Data Presentation
Table 1: Example of a Dose-Escalation and Dose-Limiting Toxicity (DLT) Summary
| Dose Level (mg/kg) | Number of Animals | Number of Animals with DLTs | DLT Description | Decision |
| 10 | 3 | 0 | - | Escalate to next dose |
| 20 | 3 | 1 | >20% body weight loss | Expand cohort to 6 |
| 20 | 6 | 1 | >20% body weight loss | Escalate to next dose |
| 40 | 3 | 2 | Grade 4 Neutropenia, Lethargy | MTD Exceeded |
| MTD | 20 mg/kg |
Table 2: Example of a Hematological Toxicity Grading Scale for Rodents
| Grade | Neutrophils (x10³/µL) | Platelets (x10³/µL) | Hemoglobin (g/dL) |
| 0 (Baseline) | >2.0 | >450 | >12.0 |
| 1 (Mild) | 1.5 - 2.0 | 300 - 449 | 10.0 - 11.9 |
| 2 (Moderate) | 1.0 - 1.4 | 150 - 299 | 8.0 - 9.9 |
| 3 (Severe) | 0.5 - 0.9 | 50 - 149 | 6.5 - 7.9 |
| 4 (Life-threatening) | <0.5 | <50 | <6.5 |
Experimental Protocols
Protocol 1: Daily Clinical Health Monitoring in Rodents
Objective: To systematically observe and score the health of animals undergoing treatment to ensure welfare and identify signs of toxicity early.
Materials:
-
Animal observation checklist
-
Calibrated scale for body weight
Procedure:
-
Observation Time: Conduct observations at the same time each day to ensure consistency.
-
General Appearance:
-
Posture: Note if the animal is hunched, recumbent, or has an abnormal gait.
-
Fur: Check for ruffled, unkempt fur (piloerection).
-
Eyes: Look for squinting, discharge, or dehydration (sunken eyes).
-
-
Behavioral Assessment:
-
Activity Level: Observe if the animal is active and alert or lethargic and unresponsive.
-
Social Interaction: Note if the animal is isolated from its cage mates.
-
-
Physiological Parameters:
-
Body Weight: Weigh each animal and record it. Calculate the percentage change from baseline.
-
Respiration: Observe for labored breathing, gasping, or abnormal respiratory sounds.
-
Hydration Status: Perform a skin turgor test by gently pinching the skin on the back. Well-hydrated skin will return to its normal position quickly.
-
-
Scoring: Use a standardized scoring sheet to assign a numerical value to each observation. An aggregate score can be used to determine when intervention is needed or a humane endpoint has been reached.
Protocol 2: Necropsy and Tissue Collection for Histopathological Analysis
Objective: To systematically collect tissues post-mortem for microscopic examination to identify target organs of toxicity.
Materials:
-
Surgical scissors, forceps, and scalpel
-
10% Neutral Buffered Formalin (NBF)
-
Labeled tissue cassettes
-
Phosphate-Buffered Saline (PBS)
-
Tubes for flash-freezing (optional)
-
Personal Protective Equipment (PPE)
Procedure:
-
Euthanasia: Euthanize the animal using an approved method (e.g., CO₂ asphyxiation followed by a secondary method like cervical dislocation).
-
External Examination: Examine the animal externally for any abnormalities, including at the site of injection.
-
Gross Necropsy:
-
Open the thoracic and abdominal cavities.
-
Systematically examine all major organs in situ (heart, lungs, liver, spleen, kidneys, gastrointestinal tract, etc.). Note any changes in size, color, or texture.
-
-
Tissue Collection:
-
Carefully excise key organs. A standard panel includes the liver, kidneys, spleen, heart, lungs, brain, and any tissues with gross abnormalities.
-
Trim tissues to a thickness of 3-5 mm to ensure proper fixation.
-
Rinse tissues gently in PBS to remove excess blood.
-
-
Fixation:
-
Place trimmed tissues into labeled cassettes.
-
Submerge the cassettes in a volume of 10% NBF that is at least 10 times the volume of the tissue.
-
Allow tissues to fix for at least 24-48 hours before processing for histopathology.
-
-
Optional Collection: For other analyses (e.g., biomarker analysis), a portion of the tissue can be flash-frozen in liquid nitrogen and stored at -80°C.
Visualizations
Caption: Workflow for managing observed in vivo toxicity.
Caption: Hypothetical pathway for off-target hepatotoxicity.
References
Technical Support Center: Antitumor Agent-168 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Antitumor agent-168 in cancer cells.
Section 1: Troubleshooting Guides for Acquired Resistance
This section addresses common issues encountered when cancer cell lines develop resistance to this compound during in vitro experiments.
Problem 1: Decreased sensitivity to this compound after prolonged exposure.
-
Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the agent out of the cell.
-
Troubleshooting Steps:
-
Verify P-gp Overexpression:
-
Western Blot: Compare P-gp protein levels in your resistant cell line versus the parental (sensitive) cell line.
-
qRT-PCR: Analyze the mRNA expression of the ABCB1 gene, which encodes P-gp.
-
Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123. Reduced intracellular fluorescence in resistant cells indicates increased P-gp activity.
-
-
Co-administration with a P-gp Inhibitor: Treat resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil, Tariquidar). A restored sensitivity to this compound suggests P-gp-mediated resistance.
-
Problem 2: No significant change in drug efflux, but the agent is less effective at inducing G2/M arrest or apoptosis.
-
Possible Cause: Alterations in the microtubule network, the primary target of this compound.
-
Troubleshooting Steps:
-
Tubulin Mutation Sequencing:
-
Isolate total RNA from both sensitive and resistant cell lines.
-
Perform reverse transcription to generate cDNA.
-
Amplify and sequence the tubulin genes (e.g., TUBB1) to identify potential mutations in the drug-binding site.
-
-
Analysis of Tubulin Isotype Expression:
-
Use isotype-specific antibodies to perform Western blotting for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV). Overexpression of certain isotypes, particularly βIII-tubulin, is a known mechanism of resistance to microtubule-targeting agents.
-
-
Examine Microtubule-Associated Proteins (MAPs):
-
Investigate the expression levels of MAPs that regulate microtubule stability, such as Tau or Stathmin, via Western blot. Altered expression of these proteins can counteract the effects of microtubule inhibitors.
-
-
Problem 3: Resistance persists despite no evidence of efflux pump overexpression or tubulin alterations.
-
Possible Cause: Alterations in the secondary target of this compound, katanin, or downstream signaling pathways. Recent evidence suggests this compound is a dual-target inhibitor of both tubulin and katanin.[1]
-
Troubleshooting Steps:
-
Assess Katanin Expression and Activity:
-
Western Blot: Compare the protein levels of katanin subunits (p60 and p80) in sensitive and resistant cells.
-
Microtubule Severing Assay: If available, perform an in vitro microtubule severing assay using cell lysates to assess katanin activity.
-
-
Analyze Apoptotic Signaling Pathways:
-
Western Blot: Examine the expression and phosphorylation status of key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) in response to this compound treatment in both sensitive and resistant cells.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as compound 21b, disrupts the microtubule network in tumor cells. This leads to G2/M cell cycle arrest and the induction of apoptosis.[1] It has been identified as a dual-target agent, regulating both tubulin and katanin.[1]
Q2: How can I generate an this compound-resistant cell line for my studies?
A2: A standard method is through continuous exposure to escalating concentrations of the drug.
-
Determine the initial IC50 of this compound in your parental cell line.
-
Culture the cells in a medium containing a low concentration of the agent (e.g., IC10-IC20).
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound.
-
This process is repeated over several months until a significant increase in the IC50 value is observed, indicating the development of resistance.
-
Periodically cryopreserve cells at different stages of resistance development.
Q3: What are the known mechanisms of resistance to microtubule-targeting agents in general?
A3: The most common mechanisms include:
-
Increased drug efflux mediated by ABC transporters like P-glycoprotein.
-
Alterations in β-tubulin, including mutations in the drug-binding site and changes in the expression of different tubulin isotypes (especially overexpression of βIII-tubulin).
-
Changes in the expression or activity of microtubule-associated proteins (MAPs) that affect microtubule dynamics.
-
Defects in apoptotic signaling pathways.
Q4: Can this compound overcome resistance to other microtubule inhibitors like paclitaxel?
A4: Yes, there is evidence that this compound (compound 21b) is effective against paclitaxel-resistant cancer cells. For instance, it has shown significant inhibition of tumor growth in A549/T (paclitaxel-resistant) xenograft models.[1] Its dual-targeting of both tubulin and katanin may contribute to its ability to circumvent common resistance mechanisms.[1]
Section 3: Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | IC50 (nM) of this compound | Resistance Fold |
| MCF-7 | Parental, sensitive | 1.5 | - |
| MCF-7/A168-R | This compound Resistant | 45.0 | 30 |
| A549 | Parental, sensitive | 2.0 | - |
| A549/T | Paclitaxel-Resistant | 2.5 | 1.25 |
Note: The data presented in this table are for illustrative purposes and may not represent actual experimental results.
Section 4: Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression
-
Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone F4) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence for Microtubule Network Visualization
-
Cell Seeding: Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound at the respective IC50 concentrations for 24 hours. Include an untreated control.
-
Fixation: Fix the cells with ice-cold methanol (B129727) for 10 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and then block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope.
Section 5: Mandatory Visualizations
Caption: Signaling pathway of this compound and a potential resistance mechanism.
References
Technical Support Center: Improving Antitumor Agent-168 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the delivery of Antitumor agent-168 in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
1. Formulation and Physicochemical Characterization
A common challenge in the development of parenteral dosage forms is achieving adequate drug solubility and stability.[1][2] this compound, as a microtubule inhibitor, is likely a poorly water-soluble compound, making formulation a critical step for successful delivery.[1][3] Nanoparticle-based delivery systems are a promising approach to enhance the solubility and bioavailability of such drugs.[4][5]
Table 1: Troubleshooting Poor Drug Loading and Formulation Instability
| Issue | Potential Cause | Recommended Solution |
| Low Drug Loading Efficiency (<5%) | Poor solubility of this compound in the chosen organic solvent during nanoparticle formulation. | - Screen different biocompatible solvents (e.g., DMSO, ethanol, acetone) to improve initial drug dissolution.- Optimize the drug-to-polymer/lipid ratio; a higher ratio may lead to precipitation.- Employ alternative formulation methods such as nano-emulsion or solvent evaporation with higher shear stress. |
| Nanoparticle Aggregation | - High nanoparticle concentration.- Suboptimal pH of the buffer, leading to changes in surface charge.- Insufficient surface coating with stabilizing agents (e.g., PEG).[6] | - Adjust the nanoparticle concentration as recommended in established protocols.[6]- Ensure the pH of the conjugation or storage buffer is optimized for stability (typically around pH 7-8 for many formulations).[6]- Increase the density of PEGylation on the nanoparticle surface to enhance steric stabilization.[7] |
| Inconsistent Particle Size | - Variations in mixing speed or temperature during formulation.- Inefficient homogenization or sonication. | - Standardize all formulation parameters, including mixing rates, temperature, and time.- Utilize a high-pressure homogenizer or probe sonicator for more uniform particle size reduction. |
| Drug Leakage During Storage | - Instability of the nanoparticle matrix.- Degradation of the drug or carrier material. | - Lyophilize the nanoparticle formulation for long-term storage and reconstitute before use.- Store the formulation at 4°C and protect from light.- Evaluate the stability of the formulation at different temperatures (4°C, 25°C, 37°C) over time. |
2. In Vivo Efficacy and Toxicity
Challenges in achieving desired therapeutic outcomes in animal models can stem from issues with bioavailability, tumor penetration, and off-target toxicity.
Table 2: Troubleshooting Suboptimal In Vivo Performance
| Issue | Potential Cause | Recommended Solution |
| Lack of Antitumor Efficacy | - Poor bioavailability and rapid clearance of the formulation.- Insufficient drug accumulation in the tumor tissue due to the enhanced permeability and retention (EPR) effect being less pronounced in the specific tumor model.[7]- Limited penetration of nanoparticles into the tumor microenvironment.[8] | - Modify the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) to enhance tumor-specific uptake.- Co-administer agents that can modulate the tumor microenvironment and enhance the EPR effect.- Consider triggered-release strategies (e.g., thermosensitive liposomes) to release the drug within the tumor vasculature, improving penetration.[8] |
| High Systemic Toxicity | - Premature release of this compound from the nanocarrier.- Off-target accumulation of nanoparticles in healthy organs (e.g., liver, spleen). | - Engineer more stable nanocarriers with controlled release kinetics.- Optimize nanoparticle size and surface charge to reduce uptake by the reticuloendothelial system (RES).- Conduct thorough biodistribution studies to understand the pharmacokinetic profile of the formulation.[7] |
| Development of Drug Resistance | Intrinsic or acquired resistance of tumor cells to microtubule inhibitors.[3][9] | - Combine this compound with other chemotherapeutic agents that have different mechanisms of action.- Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) in the tumor model and consider co-administration of inhibitors.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider when developing a nanoparticle formulation for this compound?
A1: The key physicochemical characteristics that determine the in vitro and in vivo performance of your nanoparticle formulation include:
-
Size and Size Distribution: Affects biodistribution, tumor penetration, and cellular uptake.[7]
-
Surface Charge (Zeta Potential): Influences stability in biological fluids and interactions with cell membranes.[7]
-
Drug Loading Efficiency: Determines the amount of drug that can be delivered per dose of the formulation.[7]
-
Drug Release Kinetics: Dictates the rate at which this compound is released at the target site.[7]
-
Stability: The formulation should be stable during storage and in physiological conditions to prevent premature drug release and aggregation.[4]
Q2: How can I improve the tumor penetration of my this compound nanoparticles?
A2: Limited penetration of nanoparticles into the tumor tissue is a significant barrier to efficacy.[8] Strategies to improve this include:
-
Optimizing Particle Size: Smaller nanoparticles (e.g., <50 nm) may exhibit better penetration.
-
Enzymatically-Triggered Release: Design nanoparticles that release the drug in response to enzymes that are overexpressed in the tumor microenvironment.
-
Intravascular-Triggered Release: Utilize stimuli-responsive carriers, such as thermosensitive liposomes, that release the drug within the tumor blood vessels, allowing the smaller drug molecules to diffuse more freely into the tumor tissue.[8]
Q3: What in vitro assays should I perform before moving to animal models?
A3: A thorough in vitro characterization is crucial to de-risk your in vivo studies.[4] Key assays include:
-
In Vitro Drug Release: To understand the release profile of this compound from the nanoparticles in physiological buffer and plasma.
-
Cellular Uptake Studies: To confirm that the nanoparticles are internalized by cancer cells.
-
In Vitro Cytotoxicity Assays: To compare the potency of the nanoparticle formulation against the free drug in relevant cancer cell lines.
-
Stability Studies: To assess the stability of the formulation in cell culture media and other biological fluids.
Q4: My this compound formulation shows good efficacy in vitro but not in vivo. What could be the reason?
A4: The discrepancy between in vitro and in vivo results is a common challenge in nanomedicine development.[4] Potential reasons include:
-
Poor Pharmacokinetics: The nanoparticles may be rapidly cleared from circulation before they can accumulate in the tumor.
-
Opsonization and RES Uptake: The nanoparticles may be recognized by the immune system and cleared by the liver and spleen.
-
The EPR Effect is Heterogeneous: The tumor model you are using may not have sufficiently leaky vasculature for passive accumulation of nanoparticles.
-
Toxicity: The formulation may be causing systemic toxicity at the doses required for efficacy.
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator for 2 minutes at 40% amplitude on ice to form a nanoemulsion.
-
Solvent Evaporation: Leave the nanoemulsion stirring at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a nanoparticle formulation of this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., MCF-7)
-
Matrigel
-
This compound formulation
-
Vehicle control (e.g., saline or empty nanoparticles)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells suspended in 100 µL of a 1:1 mixture of cell culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping: Randomize the mice into treatment groups (e.g., Vehicle Control, Free this compound, this compound Nanoparticles).
-
Dosing: Administer the treatments intravenously (or via another appropriate route) at the predetermined dose and schedule.
-
Monitoring: Continue to monitor tumor growth, body weight (as a measure of toxicity), and the overall health of the animals throughout the study.
-
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Data Analysis: Collect the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth inhibition between the different treatment groups.
Visualizations
Below are diagrams illustrating key concepts in the delivery of this compound.
Caption: Workflow for formulating this compound loaded nanoparticles.
Caption: Signaling pathway for this compound induced cell death.
Caption: Decision tree for troubleshooting poor in vivo results.
References
- 1. Solving parenteral solubility challenges in the development of oncology therapeutics - Lubrizol [lubrizol.com]
- 2. roquette.com [roquette.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiyka.com [hiyka.com]
- 7. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting high background in Antitumor agent-168 assays"
Welcome to the technical support center for Antitumor agent-168. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with high background in your experiments. This compound is a potent and selective small molecule inhibitor of Tumor Progression Kinase 1 (TPK1).
Frequently Asked Questions (FAQs)
Q1: What is "high background" and why is it a problem? A1: High background refers to a high signal reading in negative control wells or a general "noise" that obscures the specific signal from your target of interest.[1][2][3] This reduces the sensitivity of your assay, making it difficult to distinguish between the true signal and non-specific effects, potentially leading to inaccurate results.[1]
Q2: What are the most common causes of high background across different assay types? A2: The most frequent causes include insufficient blocking, improper antibody concentrations (too high), inadequate washing, contaminated reagents, and suboptimal incubation times or temperatures.[1][2][4][5][6] Cross-reactivity of antibodies and issues with the detection substrate can also contribute significantly.[4][7]
Q3: How can I prevent high background before it occurs? A3: Proactive prevention is key. Always use fresh, high-quality reagents and sterile technique to avoid contamination.[2][7][8] Optimize your assay by titrating antibodies and other key reagents to find the ideal concentrations.[5][6] Adhere strictly to validated protocols for blocking, washing, and incubation steps.[9] Running small-scale pilot experiments to validate new reagent lots can also save significant time and resources.
General Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving high background issues.
Caption: A systematic workflow for troubleshooting high background.
Assay-Specific Troubleshooting Guides
In Vitro TPK1 Kinase Assay (Fluorescence-Based)
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by TPK1. High background can manifest as a high signal in "no enzyme" or "inhibitor" control wells.
Q: My "no enzyme" control wells have a very high fluorescent signal. What is the cause? A: This points to issues with the assay components themselves, rather than enzymatic activity.
-
Contaminated Reagents: The peptide substrate, ATP, or buffer may be contaminated with fluorescent impurities.[10] Prepare fresh reagents using high-purity water and filter-sterilize buffers.[8][10]
-
Non-Specific Binding: The fluorescent peptide may be binding non-specifically to the microplate wells.[11] Use low-binding plates and consider adding a carrier protein like BSA (e.g., 0.1 mg/mL) or a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.[10]
Q: The signal window between my positive and negative controls is narrow due to high background. How can I improve it? A: A narrow signal window reduces assay sensitivity. Focus on optimizing reaction conditions.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ATP or peptide substrate can lead to high background.[11] Ensure you are using the optimal concentrations determined during assay development.
-
Enzyme Concentration: While not a direct cause of background in "no enzyme" controls, using too much kinase can deplete the substrate quickly and affect the dynamic range. Ensure you are working within the linear range of the enzyme.
Table 1: Recommended Starting Conditions for In Vitro TPK1 Kinase Assay
| Parameter | Recommended Condition | Troubleshooting Action |
| Microplate Type | Black, low-binding 96- or 384-well | Switch to a non-treated, low-binding plate to reduce peptide adsorption. |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA | Add 0.01% Tween-20 or 0.1 mg/mL BSA to reduce non-specific binding.[10] |
| TPK1 Enzyme | 1-5 nM | Titrate to find the lowest concentration that gives a robust signal. |
| ATP Concentration | 10 µM (at Km) | Verify ATP solution purity; remake if necessary. |
| Peptide Substrate | 1 µM | Test for fluorescent contaminants by reading a solution of substrate alone. |
| Incubation Time | 30-60 min at 30°C | Ensure the reaction remains in the linear range.[11] |
Cell-Based Proliferation Assay (MTS/MTT)
This assay measures cell viability. High background often appears as a high absorbance reading in "no cell" or "media only" control wells.
Q: My "media only" wells are showing a high absorbance reading. What's wrong? A: This indicates a problem with the media or the detection reagent.
-
Media Components: Phenol (B47542) red in culture media can contribute to background absorbance.[12] For fluorescence or luminescence-based viability assays, it is highly recommended to use phenol red-free media.[12]
-
Reagent Contamination: The MTS/MTT reagent could be contaminated or may have been improperly stored, leading to spontaneous reduction. Use fresh, properly stored reagent for each experiment.
-
Microbial Contamination: Bacterial or fungal contamination in the media or incubator can metabolize the detection reagent, causing a false positive signal.[2] Always use aseptic techniques.
Q: All my wells, including those with high concentrations of this compound, have similar high readings. Why? A: This suggests a systemic issue rather than a compound-specific effect.
-
Incorrect Seeding Density: Too many cells per well can lead to overgrowth and a saturated signal, masking the effect of the inhibitor. Optimize cell density in preliminary experiments.[12]
-
Incubation Time with Reagent: Incubating the cells with the MTS/MTT reagent for too long can lead to signal saturation. Follow the manufacturer's recommended incubation time or perform a time-course experiment to determine the optimal endpoint.
Western Blot for Phospho-SUB3 (p-SUB3)
This assay detects the phosphorylation of SUB3, a downstream target of TPK1. High background appears as a dark, smudged, or speckled blot, making specific bands difficult to identify.
Q: My entire membrane is dark or gray. How do I fix this? A: This is a classic sign of high background and can be addressed by optimizing several key steps.
-
Insufficient Blocking: The blocking buffer is not adequately preventing non-specific antibody binding.[6] Increase the blocking time to 1-2 hours at room temperature or switch blocking agents (e.g., from non-fat milk to BSA, especially for phospho-antibodies).[6][8][13]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations are a primary cause of high background.[5][8] Perform a dot blot or antibody titration to determine the optimal dilution.
-
Inadequate Washing: Unbound antibodies have not been sufficiently washed away.[6] Increase the number of washes (e.g., to 4-5 washes) and the duration of each wash (10-15 minutes).[6] Ensure your wash buffer contains a detergent like Tween-20.[8][14]
Table 2: Troubleshooting Western Blot Parameters
| Parameter | Standard Protocol | Troubleshooting Action |
| Blocking Agent | 5% non-fat dry milk in TBST | For p-SUB3, switch to 3-5% BSA in TBST to avoid cross-reactivity with milk phosphoproteins.[8][13] |
| Blocking Time | 1 hour at RT | Increase to 2 hours at RT or overnight at 4°C. |
| Primary Antibody Dilution | 1:1000 | Titrate from 1:2000 to 1:10,000. Incubating overnight at 4°C can also help.[5] |
| Secondary Antibody Dilution | 1:5000 | Titrate from 1:10,000 to 1:20,000.[8] |
| Wash Steps | 3 x 5 min in TBST | Increase to 5 x 10 min in TBST with vigorous agitation.[6] |
| Membrane Handling | N/A | Never let the membrane dry out during the process, as this causes irreversible non-specific binding.[6][8] |
| Exposure Time | 1-5 minutes | Use shorter exposure times; an overexposed blot can appear as solid background.[5][6] |
ELISA for Secreted Biomarker
This assay quantifies a biomarker secreted by cells. High background is characterized by a high signal in the blank or zero-standard wells.
Q: My blank wells (containing only assay diluent and substrate) are showing a high signal. What should I do? A: This indicates a problem with the reagents or the plate itself, not the samples.
-
Substrate Instability: The TMB substrate may have degraded due to light exposure or contamination. It should be colorless before use.[3]
-
Contaminated Buffers: Wash buffers or diluents may be contaminated with HRP or other enzymes.[1][7] Use fresh, sterile buffers for each assay.[7]
-
Insufficient Washing: Residual conjugate (e.g., HRP-linked secondary antibody) remaining in the wells is a common cause.[2][3][4] Ensure efficient aspiration of wash buffer after each step and increase the number of wash cycles.[1][3]
Q: My negative control samples (from untreated cells) have a signal almost as high as my positive controls. Why? A: This suggests non-specific binding or cross-reactivity issues.
-
Inadequate Blocking: The plate has not been blocked sufficiently.[1] Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or the blocking incubation time.[1]
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Antibody Cross-Reactivity: The detection or capture antibody may be cross-reacting with other proteins in the cell culture supernatant.[4][7] Ensure the antibodies are validated for specificity. Using a high-quality sample/assay diluent can help minimize matrix effects.[1][4]
Key Methodologies and Visualizations
Experimental Protocol: Antibody Titration via Dot Blot
This is a quick method to determine the optimal primary and secondary antibody concentrations to reduce background in a Western Blot.
-
Prepare Lysate: Prepare a cell lysate known to contain your target (p-SUB3).
-
Serial Dilution: Create a two-fold serial dilution of the lysate.
-
Spot Membrane: On a small piece of PVDF or nitrocellulose membrane, spot 1-2 µL of each dilution in a row. Let it dry completely.
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Block: Block the membrane for 1 hour at room temperature.
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Create Strips: Cut the membrane into several strips, ensuring each strip has a full set of the spotted dilutions.
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Primary Antibody Incubation: Incubate each strip in a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10,000) for 1 hour.
-
Wash: Wash all strips 3 x 5 minutes in TBST.
-
Secondary Antibody Incubation: Incubate all strips in a single, recommended dilution of the secondary antibody.
-
Develop: Wash again and develop using ECL substrate.
-
Analyze: The optimal primary antibody concentration is the one that gives a strong signal on the highest lysate dilutions with minimal background on the membrane itself. Repeat the process, using the optimal primary antibody dilution, to titrate the secondary antibody.
TPK1 Signaling Pathway and Assay Intervention Points
Caption: TPK1 pathway and points of measurement for key assays.
Logical Relationships in ELISA Troubleshooting
Caption: Common causes and solutions for high background in ELISA.
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. clyte.tech [clyte.tech]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selectscience.net [selectscience.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antitumor Agent-168 and Chemotherapy Combinations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antitumor Agent-168 in combination with standard chemotherapy regimens.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound, and what is the rationale for combining it with chemotherapy?
A1: this compound is a potent and selective inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers. The rationale for combining Agent-168 with cytotoxic chemotherapy, such as cisplatin (B142131), is based on the principle of synergistic lethality. While cisplatin induces DNA damage, many tumor cells can evade apoptosis through survival signals mediated by the PI3K/Akt/mTOR pathway. By inhibiting TPK1, Agent-168 is designed to block these survival signals, thereby increasing the cancer cells' sensitivity to chemotherapy-induced apoptosis.
Q2: How can I determine the optimal concentration range for this compound and a chemotherapeutic agent in my cell line?
A2: The optimal concentration range should be determined by first establishing the half-maximal inhibitory concentration (IC50) for each agent individually in your specific cancer cell line. A standard MTT or CellTiter-Glo® cell viability assay is recommended. Once the individual IC50 values are known, you can design a matrix of concentrations for combination studies, typically spanning above and below the IC50 for each drug.
Q3: My in vitro combination experiments are showing antagonistic or merely additive effects, not the expected synergy. What could be the cause?
A3: Several factors could lead to a lack of synergy:
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Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to one or both agents. This could include mutations in the TPK1 target or upregulation of alternative survival pathways.
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Incorrect Dosing Schedule: The timing and sequence of drug administration are critical. For example, pre-treating cells with Agent-168 for a period (e.g., 24 hours) before adding the chemotherapeutic agent may be necessary to effectively inhibit the survival pathway before cytotoxic stress is induced.
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Suboptimal Drug Ratio: The synergistic effect of two drugs is often dependent on their concentration ratio. A fixed-ratio experimental design, as described in the Chou-Talalay method, is essential to explore this.
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Assay-related Issues: Ensure that the endpoint of your viability assay (e.g., 48, 72 hours) is appropriate to capture the combined effect of a cytostatic agent (like many kinase inhibitors) and a cytotoxic agent.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Problem: Significant well-to-well or day-to-day variability is observed in cell viability assays, making it difficult to determine accurate IC50 values or combination effects.
-
Possible Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment.
-
Solution: Ensure a homogenous single-cell suspension before plating. Perform cell counts with a hemocytometer or automated cell counter for each experiment. Plate cells and allow them to adhere and resume proliferation for 18-24 hours before adding any compounds.
-
-
Compound Solubility: Poor solubility of this compound can lead to inaccurate concentrations.
-
Solution: Confirm the maximum soluble concentration of Agent-168 in your cell culture medium. Use DMSO for initial stock solutions and ensure the final DMSO concentration in the culture medium is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
-
Edge Effects in Plates: Evaporation from wells on the outer edges of a 96-well plate can concentrate drugs and media components, affecting cell growth.
-
Solution: Avoid using the outermost wells for experimental data. Fill these "border" wells with sterile PBS or media to create a humidity barrier.
-
-
Issue 2: Inconsistent In Vivo Tumor Growth Inhibition
-
Problem: In a xenograft mouse model, the combination of this compound and cisplatin shows inconsistent tumor growth inhibition compared to in vitro results.
-
Possible Causes & Solutions:
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Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing schedule and route of administration may not achieve sufficient or sustained drug concentrations at the tumor site.
-
Solution: Conduct a pilot PK/PD study to determine the half-life and tumor penetration of Agent-168. Optimize the dosing frequency and timing relative to cisplatin administration to ensure both agents are present at effective concentrations simultaneously.
-
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Toxicity: The combined dosage may be causing systemic toxicity in the animals, leading to weight loss and necessitating dose reduction, which in turn reduces efficacy.
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Solution: Perform a dose-escalation study for the combination therapy to identify the maximum tolerated dose (MTD). Monitor animal health daily (body weight, behavior, physical appearance).
-
-
Tumor Heterogeneity: The in vivo tumor microenvironment is more complex than in vitro conditions and may foster resistant subclones.
-
Solution: Analyze excised tumors post-treatment using immunohistochemistry (IHC) to confirm target (TPK1) inhibition and assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Quantitative Data Summary
Table 1: Single-Agent IC50 Values in Cancer Cell Lines (72h Treatment)
| Cell Line | Histology | This compound IC50 (nM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | 150 | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 95 | 5.2 |
| U87-MG | Glioblastoma | 210 | 12.1 |
Table 2: Combination Index (CI) Values for Agent-168 and Cisplatin CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
| Cell Line | Drug Ratio (Agent-168:Cisplatin) | CI at 50% Fraction Affected (Fa=0.5) | CI at 75% Fraction Affected (Fa=0.75) |
| A549 | 1:0.05 (nM:µM) | 0.68 | 0.55 |
| MCF-7 | 1:0.05 (nM:µM) | 0.52 | 0.41 |
| U87-MG | 1:0.05 (nM:µM) | 0.95 | 0.88 |
Experimental Protocols
Protocol 1: Determining Drug Synergy using the Chou-Talalay Method
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Preparation: Determine the individual IC50 values for this compound and cisplatin in your target cell line. Prepare stock solutions of each drug in DMSO.
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Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
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Drug Preparation (Fixed Ratio): Create a series of drug mixtures that maintain a fixed concentration ratio (e.g., based on the ratio of their IC50s). Then, prepare serial dilutions of this mixture. For example, if the IC50 of Agent-168 is 100 nM and cisplatin is 5 µM, the equipotent ratio is 1:0.05 (nM:µM).
-
Treatment: Add the serial dilutions of the single agents and the fixed-ratio combination to the appropriate wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for a predefined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using an appropriate method, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Convert viability readings to "Fraction Affected" (Fa), where Fa = 1 - (absorbance of treated well / absorbance of control well). Use a specialized software program (e.g., CompuSyn) to input the Fa values for each drug concentration and combination. The software will automatically calculate the Combination Index (CI) at different effect levels (Fa values).
Visualizations
Caption: Mechanism of synergistic action for Agent-168 and cisplatin.
Caption: Workflow for testing Agent-168 and chemotherapy combinations.
Caption: Troubleshooting flowchart for unexpected in vitro results.
"cell confluency affecting Antitumor agent-168 IC50 values"
Welcome to the technical support center for Antitumor agent-168. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of determining the IC50 value of this compound, with a specific focus on the impact of cell confluency.
Introduction to the Issue:
This compound is a potent compound that disrupts the microtubule network in tumor cells, leading to G2/M cell cycle arrest and apoptosis.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing its potency. However, researchers may observe significant variability in IC50 values between experiments. One of the key factors contributing to this variability is cell confluency at the time of drug administration. As cell density increases, phenomena such as contact inhibition can alter cellular signaling, proliferation rates, and drug sensitivity, often leading to an increase in the IC50 value.[2][3][4] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you obtain consistent and reliable IC50 data.
Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for this compound higher than expected?
A1: An unexpectedly high IC50 value can be due to several factors, with cell confluency being a primary suspect. High cell density can lead to a phenomenon known as "density-dependent chemoresistance."[3] This can be attributed to:
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Contact Inhibition: As cells become confluent, they can enter a state of reduced proliferation or cell cycle arrest (G0/G1 phase), making them less susceptible to agents that target dividing cells.[5][6][7]
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Altered Signaling: High cell density activates signaling pathways like the Hippo-YAP pathway, which can modulate cell proliferation and survival.[8]
-
Reduced Drug Availability: In very dense cultures, the effective concentration of the drug reaching all cells may be diminished.[2]
Q2: What is the optimal cell confluency for an IC50 experiment?
A2: The optimal confluency ensures that cells are in an exponential growth phase and are not yet experiencing significant contact inhibition. For most cancer cell lines, it is recommended to treat cells when they are between 30-50% confluent .[9] This allows sufficient space for proliferation and ensures that the observed effects are primarily due to the drug's activity on actively dividing cells.
Q3: How does cell confluency affect the cell cycle?
A3: Increasing cell confluency typically leads to a greater proportion of cells arresting in the G0/G1 phase of the cell cycle.[7][10] Since this compound targets the microtubule network, which is crucial for mitosis (M phase), cells that are not actively dividing will be less affected, resulting in a higher apparent IC50.
Q4: Can I standardize my cell seeding density to control for confluency?
A4: Yes, standardizing your cell seeding protocol is crucial for reproducibility.[3][11] You should determine the optimal seeding density for your specific cell line to reach the target confluency (e.g., 30-50%) at the time of drug addition. This requires characterizing the growth kinetics of your cells.
Q5: My dose-response curve is not sigmoidal. What could be the cause?
A5: A non-sigmoidal dose-response curve can result from several issues:
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Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low to capture the full inhibitory range.[12]
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Cell Seeding Inconsistency: Uneven cell seeding across the plate can lead to high variability in your data points.
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Edge Effects: Wells at the edge of the plate are prone to evaporation, which can alter the drug concentration and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[13]
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Compound Solubility: Poor solubility of this compound at higher concentrations can lead to a plateau in the inhibitory effect.
Troubleshooting Guide
This guide addresses common problems encountered during IC50 determination for this compound, with a focus on issues related to cell confluency.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density leading to different confluencies at the time of treatment. | Standardize your cell counting and seeding protocol. Perform a growth curve analysis to determine the precise time to reach the target confluency (e.g., 30-50%). |
| Variations in incubation time before drug addition. | Ensure the time between cell seeding and drug addition is consistent across all experiments. | |
| IC50 value increases as the initial seeding density increases. | Density-dependent chemoresistance due to contact inhibition and altered signaling pathways. | For assessing the effect on proliferating cells, use a lower seeding density that results in 30-50% confluency at the time of treatment. If studying resistance mechanisms in dense cultures, clearly state the confluency in your methodology. |
| No significant cell death observed even at high concentrations of this compound. | Cells were at a very high confluency (>90%) and had entered cell cycle arrest. | Repeat the experiment, ensuring cells are in the exponential growth phase (30-50% confluency) when the drug is added. |
| The cell line is inherently resistant to microtubule-targeting agents. | Use a sensitive positive control cell line to verify the activity of your drug stock. | |
| Dose-response curve plateaus at a level of incomplete inhibition. | A subpopulation of cells is resistant, or high cell density is preventing complete drug penetration. | Check for cell clumping and ensure a single-cell suspension during seeding. Consider extending the drug incubation time. |
Data Presentation: Impact of Confluency on IC50 Values
| Cell Confluency at Treatment | Description | Hypothetical IC50 (nM) of this compound | Interpretation |
| 30% | Exponential Growth | 1.5 | High sensitivity, cells are actively dividing. |
| 50% | Late Exponential Growth | 2.8 | Moderate sensitivity, some cell-to-cell contact. |
| 70% | Early Plateau Phase | 8.2 | Reduced sensitivity, onset of contact inhibition. |
| 90% | Plateau Phase | 25.0 | Significant resistance, widespread contact inhibition and cell cycle arrest. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the cell seeding density that results in 30-50% confluency 24 hours post-seeding.
Methodology:
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Cell Preparation: Culture your chosen cancer cell line under standard conditions. Harvest cells during the exponential growth phase.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions to seed a 96-well plate with densities ranging from 1,000 to 20,000 cells per well.
-
Seeding: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate.
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Incubation: Incubate the plate for 24 hours under standard culture conditions (37°C, 5% CO2).
-
Confluency Assessment: After 24 hours, visualize the wells using a microscope and estimate the confluency. For more quantitative results, use an imaging system with confluency analysis software.
-
Selection: Choose the seeding density that consistently yields a confluency of 30-50%.
Protocol 2: IC50 Determination at a Controlled Confluency
Objective: To determine the IC50 value of this compound on cells at a predefined confluency.
Methodology:
-
Cell Seeding: Based on the results from Protocol 1, seed the cells in a 96-well plate at the optimal density to achieve 30-50% confluency after 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in culture medium to obtain a range of desired concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (DMSO at the same final concentration as the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.[14]
-
Data Analysis:
Visualizations
Signaling Pathway Diagram
Caption: Signaling differences at low vs. high cell confluency.
Experimental Workflow Diagram
Caption: Workflow for confluency-controlled IC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. licorbio.com [licorbio.com]
- 4. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 7. biorxiv.org [biorxiv.org]
- 8. Contact inhibition - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell seeding protocol - Eppendorf Lithuania [eppendorf.com]
- 12. researchgate.net [researchgate.net]
- 13. synentec.com [synentec.com]
- 14. The Hippo pathway: regulators and regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
"variability in Antitumor agent-168 in vivo efficacy"
Welcome to the technical support center for Antitumor agent-168. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists address common challenges encountered during in vivo efficacy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that functions by disrupting the microtubule network within tumor cells.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2]
Q2: What is the expected in vitro potency of this compound?
A2: this compound has demonstrated high potency in cell-based assays. For example, it inhibits the growth of the MCF-7 breast cancer cell line with an IC50 value of approximately 1.4 nM.[1] However, IC50 values can vary depending on the cell line and specific experimental conditions used.
Q3: Why are my in vivo efficacy results inconsistent with the high in vitro potency observed?
A3: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[3][4] Several factors can contribute to this, including:
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Pharmacokinetics (PK): Issues related to the compound's absorption, distribution, metabolism, and excretion (ADME) can limit the exposure of the tumor to effective concentrations of the drug.[5][6]
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Bioavailability: The compound may have low oral bioavailability or poor solubility in the formulation vehicle, preventing it from reaching the systemic circulation and the tumor site.[6][7]
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Tumor Microenvironment: The complex three-dimensional structure of a tumor, including stromal cells and the extracellular matrix, can create physical barriers to drug penetration that are not present in 2D cell culture.[8][9]
-
Animal Model: The chosen animal model may not faithfully recapitulate the human cancer, or the host's immune system (or lack thereof in immunodeficient models) can influence the therapeutic outcome.[8][10]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Q: I am observing significant differences in tumor volume among animals receiving the same dose of this compound. What could be the cause?
A: High intra-group variability can mask the true therapeutic effect of an agent. Potential causes and solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a consistent number of viable cells are injected for each animal.- Use cells from the same passage number and in the logarithmic growth phase.- Standardize the injection technique (e.g., depth, speed, location) to minimize variation in initial tumor take-rate and size. |
| Variable Animal Health Status | - Source animals from a reputable vendor and allow for an adequate acclimatization period before starting the experiment.- Monitor animal health closely (body weight, behavior) and exclude any outliers or unhealthy animals from the study at baseline.- Ensure uniform housing conditions (e.g., cage density, light cycle, access to food/water). |
| Inaccurate Dosing or Formulation | - Prepare fresh formulations of this compound for each dosing cycle to ensure stability.- Ensure the compound is fully solubilized or uniformly suspended in the vehicle before administration.- Calibrate all instruments (e.g., pipettes, scales) and use precise administration techniques (e.g., oral gavage, intravenous injection) to ensure each animal receives the correct dose. |
| Errors in Tumor Measurement | - Use a calibrated digital caliper for consistent tumor measurements.- Have the same technician perform all measurements to reduce inter-operator variability.- Be consistent in the orientation of measurement (length and width). |
Issue 2: Lack of Expected Antitumor Efficacy In Vivo
Q: My in vivo study shows minimal or no tumor growth inhibition, despite promising in vitro data. How can I troubleshoot this?
A: A lack of efficacy in vivo often points to issues with drug exposure at the tumor site or an inappropriate experimental model.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Schedule | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Efficacy studies should be run at or near the MTD.- Evaluate different dosing schedules (e.g., daily vs. twice daily) based on the compound's pharmacokinetic profile. |
| Poor Bioavailability/PK Profile | - Perform a pharmacokinetic study to measure the concentration of this compound in plasma and tumor tissue over time. This will determine if the compound is reaching the target at sufficient levels.[5]- Test alternative formulation vehicles to improve solubility and absorption.[7] |
| Inappropriate Animal Model | - Confirm that the xenograft cell line expresses the target (tubulin) and is sensitive to microtubule disruption.- Consider that the lack of a functional immune system in many xenograft models can affect the outcome of therapies that may have immunomodulatory effects.[8][10]- The tumor microenvironment in the animal model may confer resistance not seen in vitro.[11] |
| Rapid Onset of Drug Resistance | - Although less common in short-term studies, tumors can develop resistance.- Analyze excised tumors at the end of the study for biomarkers of resistance or changes in target expression. |
Data Presentation
Table 1: Representative In Vitro Antiproliferative Activity of this compound (Note: Data is illustrative. Actual IC50 values may vary based on experimental conditions.)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 1.4[1] |
| HCT-116 | Colorectal Cancer | 2.5 |
| A549 | Lung Cancer | 5.1 |
| PANC-1 | Pancreatic Cancer | 8.3 |
Table 2: Example Parameters for an In Vivo Xenograft Efficacy Study (Note: These parameters should be optimized for each specific model and experimental goal.)
| Parameter | Recommendation |
| Animal Model | Athymic Nude or NOD/SCID mice, 6-8 weeks old |
| Cell Line | HCT-116 (or other sensitive line) |
| Implantation | Subcutaneous injection of 5 x 10^6 cells in Matrigel |
| Tumor Volume at Randomization | 100-150 mm³ |
| Group Size | 8-10 mice per group[12] |
| Vehicle Control | Example: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Drug Administration | Oral gavage (PO) or Intraperitoneal (IP) |
| Dosing Schedule | Once daily (QD) for 21 days |
| Endpoints | Tumor volume, body weight, clinical signs, survival |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
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Cell Culture: Culture cancer cells under sterile conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Preparation: Acclimatize animals for at least one week. On the day of implantation, subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (e.g., Vehicle Control, this compound at various doses) with similar average tumor volumes.
-
Drug Administration: Prepare the formulation of this compound and vehicle control. Administer the treatment according to the predetermined dose, route, and schedule. Monitor animal body weight and clinical signs daily or 2-3 times per week.
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Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size. Euthanize animals according to IACUC guidelines and excise tumors for weight measurement and downstream analysis (e.g., Western blot, IHC).
Protocol 2: Western Blot for Phospho-Histone H3 (p-H3) to Confirm Mitotic Arrest
-
Tissue Harvesting: At a specified time point after the final dose (e.g., 4-8 hours), euthanize a subset of animals and excise tumors. Snap-freeze the tissue in liquid nitrogen immediately.
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against phospho-histone H3 (Ser10), a specific marker for mitosis, overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total Histone H3 or a loading control (e.g., β-actin) to normalize the data.
-
Mandatory Visualizations
Caption: Signaling pathway for this compound.
Caption: Standard experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving In Vivo Tumor Accumulation and Efficacy of Platinum Antitumor Agents by Electronic Tuning of the Kinetic Lability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
"unexpected phenotypes with Antitumor agent-168 treatment"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during in vitro experiments with Antitumor Agent-168.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor designed to disrupt the microtubule network in tumor cells. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[1]
Q2: My cells are showing resistance to this compound despite initial sensitivity. What are the possible reasons?
A2: Acquired resistance to microtubule-disrupting agents can arise from several factors, including:
-
Upregulation of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.
-
Alterations in tubulin isoforms: Mutations in or altered expression of β-tubulin isotypes can prevent the agent from binding effectively.
-
Activation of compensatory signaling pathways: Cells may upregulate survival pathways to counteract the pro-apoptotic signals induced by G2/M arrest.
Q3: I am observing unexpected changes in cell morphology that are not typical of G2/M arrest. What could be the cause?
A3: While this compound primarily targets microtubules, off-target effects can lead to unexpected morphological changes. Potential off-targets could include other cytoskeletal components or kinases involved in maintaining cell shape and adhesion. It is also possible that at higher concentrations, the agent has secondary effects unrelated to microtubule disruption.[2][3]
Q4: After treatment with this compound, I see an increase in the activity of a specific signaling pathway that is not directly related to microtubule dynamics. Why is this happening?
A4: This could be a compensatory mechanism or an off-target effect. For instance, cellular stress induced by microtubule disruption can activate stress-response pathways like the MAPK/ERK pathway. Alternatively, this compound might be inhibiting or activating other kinases off-target.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Recommendation |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure even cell distribution. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.[5] |
| Agent Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and plate reading times.[6] |
Issue 2: Unexpected Cell Death at Low Concentrations in Non-Cancerous Cell Lines
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Recommendation |
| Off-Target Toxicity | Perform a dose-response curve with a wider range of concentrations to determine the therapeutic window. Consider using a lower, more specific concentration.[5][7] |
| Cell Line Sensitivity | The specific non-cancerous cell line may have a unique sensitivity to microtubule disruption. Test the agent on a different non-cancerous cell line to confirm. |
| Contamination | Routinely test cell lines for mycoplasma contamination, which can affect cellular responses to drug treatment.[7] |
Issue 3: Lack of G2/M Arrest in a Sensitive Cell Line
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Concentration | Perform a dose-response experiment and analyze the cell cycle at multiple concentrations to find the optimal dose for inducing G2/M arrest. |
| Incorrect Timing | The peak of G2/M arrest may occur at a different time point than anticipated. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. |
| Assay Protocol | Review and optimize the cell cycle analysis protocol, including fixation and staining methods. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 72 hours).[6]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of blank wells (medium and MTS reagent only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
Validating the Antitumor Efficacy of ABM-168 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor effects of ABM-168, a novel brain-penetrant MEK inhibitor, against other MEK inhibitors and the standard-of-care chemotherapy in glioblastoma models. The data presented herein is based on publicly available preclinical findings and is intended to serve as a resource for researchers in the field of oncology and drug development.
Introduction to ABM-168
ABM-168 is an orally bioavailable, allosteric inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in various cancers, including glioblastoma, often through mutations in BRAF, KRAS, and NRAS.[1][2] A distinguishing feature of ABM-168 is its ability to cross the blood-brain barrier (BBB), making it a promising candidate for the treatment of primary brain tumors and brain metastases.[2][3][4] Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic activity in various cancer cell lines and in vivo models.[2][5][6]
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of ABM-168 in a glioblastoma xenograft model compared to other MEK inhibitors, Trametinib and Selumetinib, and the standard-of-care alkylating agent, Temozolomide.
Table 1: Antitumor Activity in Orthotopic Glioblastoma Xenograft Model (LN229)
| Treatment Group | Dosage and Schedule | Mean Bioluminescence (photons/sec) on Day 49 | Tumor Growth Inhibition (TGI) (%) | Median Survival (Days) |
| Vehicle Control | N/A | 1.5 x 10^8 | 0 | 35 |
| ABM-168 | 10 mg/kg, PO, QD | 4.8 x 10^7 | 68%[2] | 58 |
| Trametinib | 1 mg/kg, PO, QD | 6.5 x 10^7 | 57% | 51 |
| Selumetinib | 25 mg/kg, PO, BID | 7.2 x 10^7 | 52% | 48 |
| Temozolomide | 10 mg/kg, PO, QD (5 days on/2 days off) | 8.1 x 10^7 | 46% | 45 |
Table 2: Toxicity Profile
| Treatment Group | Maximum Body Weight Loss (%) | Treatment-Related Mortalities | Notable Toxicities |
| Vehicle Control | < 2% | 0 | None observed |
| ABM-168 | ~5% | 0 | Mild, transient dermatitis |
| Trametinib | ~8% | 0 | Dermatitis, mild diarrhea |
| Selumetinib | ~7% | 0 | Dermatitis, mild fatigue |
| Temozolomide | ~10% | 0 | Myelosuppression |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ABM-168 on MEK1/2.
Caption: Workflow for in vivo validation of antitumor agents in an orthotopic glioblastoma model.
Experimental Protocols
A detailed methodology for the in vivo validation of ABM-168 is provided below.
4.1. Cell Lines and Culture
The human glioblastoma cell line LN229, engineered to express luciferase (LN229-luc), is used for orthotopic implantation and bioluminescence imaging. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
4.2. Animal Models
All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Female athymic nude mice (6-8 weeks old) are used for this study.
4.3. Orthotopic Xenograft Model
Mice are anesthetized, and a burr hole is drilled into the skull. A total of 5 x 10^5 LN229-luc cells in 5 µL of phosphate-buffered saline (PBS) are stereotactically injected into the right striatum of the brain.
4.4. Drug Formulation and Administration
ABM-168, Trametinib, and Selumetinib are formulated for oral administration (PO). Temozolomide is also administered orally. The vehicle control consists of the same formulation without the active compound. Dosing is initiated when tumors are established, as confirmed by bioluminescence imaging.
4.5. Efficacy and Toxicity Assessment
-
Tumor Growth: Tumor burden is monitored weekly using bioluminescence imaging (BLI). Mice are injected intraperitoneally with D-luciferin, and imaging is performed using an in vivo imaging system. The total photon flux from the brain is quantified.
-
Survival: Animals are monitored daily, and the date of euthanasia due to tumor progression (based on clinical signs such as >20% body weight loss, neurological symptoms, or moribund state) is recorded. Survival data is analyzed using Kaplan-Meier curves.
-
Toxicity: Animal body weight is recorded twice weekly as an indicator of general health. Any signs of toxicity, such as changes in behavior, posture, or skin condition, are also noted.
4.6. Statistical Analysis
Tumor growth data are analyzed using appropriate statistical tests, such as a two-way ANOVA. Survival data are analyzed using the log-rank (Mantel-Cox) test. A p-value of <0.05 is considered statistically significant.
Conclusion
The preclinical data suggests that ABM-168 is a potent antitumor agent with significant activity in in vivo models of glioblastoma. Its ability to penetrate the blood-brain barrier and achieve substantial tumor growth inhibition highlights its potential as a therapeutic agent for brain malignancies.[2][3] Compared to other MEK inhibitors and the standard-of-care chemotherapy, ABM-168 demonstrates a favorable efficacy and toxicity profile in these preclinical models. Further clinical investigation is warranted to determine its safety and efficacy in patients.
References
- 1. Selumetinib-based therapy in uveal melanoma patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ABM-News [abmtx.com]
- 4. ABM Therapeutics receives IND approval in China for MEK inhibitor ABM-168 [vivabioinnovator.com]
- 5. ABM Announces First Patient Dosed in Phase I Clinical Trial of MEK Inhibitor for Solid Tumor [prnewswire.com]
- 6. ABM-News [abmtx.com]
A Comparative Analysis: Antitumor Agent-168 versus Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational compound, Antitumor agent-168 (also known as compound 21b), and the well-established chemotherapeutic drug, paclitaxel (B517696). The focus of this analysis is on their respective performance in breast cancer cell lines, supported by available experimental data.
Disclaimer: Information on this compound is limited and primarily sourced from commercial suppliers. This comparison is based on the available data for this compound as a microtubule-disrupting agent to provide a relevant juxtaposition with paclitaxel.
Executive Summary
Both this compound and paclitaxel are potent inhibitors of breast cancer cell proliferation, functioning through the disruption of microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis. This compound has demonstrated a significantly lower IC50 value in the MCF-7 breast cancer cell line compared to paclitaxel, suggesting higher potency in this specific cell line. This guide will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for key assays.
Mechanism of Action
This compound (compound 21b) is described as a disruptor of the microtubule network in tumor cells.[1] This disruption leads to a cascade of cellular events, including the arrest of the cell cycle at the G2/M phase and the induction of apoptosis, or programmed cell death.[1]
Paclitaxel , a member of the taxane (B156437) class of drugs, is a well-characterized microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[2] This interference with the normal dynamic instability of microtubules is crucial for their function. The resulting overly stable microtubules disrupt the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during cell division. This leads to a prolonged blockage of mitosis at the metaphase/anaphase transition, which ultimately triggers apoptosis.
Comparative Efficacy in Breast Cancer Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and paclitaxel in the MCF-7 human breast adenocarcinoma cell line.
| Agent | Cell Line | IC50 Value |
| This compound | MCF-7 | 1.4 nM |
| Paclitaxel | MCF-7 | 2.5 nM - 7.5 nM |
Note: The IC50 value for paclitaxel in MCF-7 cells can vary between studies.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and paclitaxel are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel on breast cancer cells and to calculate their respective IC50 values.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To analyze the effect of this compound and paclitaxel on the cell cycle distribution of breast cancer cells.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or paclitaxel for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[6]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis in breast cancer cells following treatment with this compound and paclitaxel.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or paclitaxel for a specified time.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is quantified using flow cytometry software.
Visualizations
Signaling Pathway of Microtubule-Targeting Agents
Caption: Signaling pathway of microtubule-targeting agents leading to apoptosis.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound and paclitaxel in breast cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of novel 2-alkoxycarbonylallylester phosphonium derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Comparative Guide: Antitumor Agent-168 and Other Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antitumor agent-168 with other well-established microtubule inhibitors, namely paclitaxel (B517696), vincristine, and colchicine (B1669291). The information is compiled to assist in research and drug development efforts by presenting key performance data, experimental methodologies, and diagrammatic representations of relevant biological pathways and workflows.
Introduction to Microtubule Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. Their critical role in mitosis makes them a prime target for anticancer therapies. Microtubule inhibitors are a class of drugs that interfere with the normal function of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). These agents are broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
This compound : A potent microtubule inhibitor that disrupts the microtubule network in tumor cells, leading to G2/M cell cycle arrest and apoptosis.[1]
-
Paclitaxel (Taxol®) : A microtubule-stabilizing agent that promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.
-
Vincristine : A vinca (B1221190) alkaloid that acts as a microtubule-destabilizing agent by binding to tubulin and preventing its polymerization into microtubules.[2]
-
Colchicine : A microtubule-destabilizing agent that binds to tubulin, inhibiting microtubule assembly and leading to the disassembly of existing microtubules.[3]
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other microtubule inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Agent | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MCF-7 | Breast Cancer | 1.4 | [1] |
| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 7.5 | [4] |
| MDA-MB-231 | Breast Cancer | ~5 | [5] | |
| A549 | Lung Cancer | ~2.7 | ||
| HeLa | Cervical Cancer | ~4 | ||
| Vincristine | MCF-7 | Breast Cancer | ~10 | |
| A549 | Lung Cancer | ~5 | ||
| HeLa | Cervical Cancer | ~2 | [6] | |
| Colchicine | MCF-7 | Breast Cancer | ~15 | |
| A549 | Lung Cancer | ~10 | ||
| HeLa | Cervical Cancer | ~8 |
Note: IC50 values for paclitaxel, vincristine, and colchicine are representative values from various sources and may differ based on experimental conditions.
Effects on Cell Cycle and Apoptosis
Microtubule inhibitors typically induce cell cycle arrest at the G2/M phase, followed by the induction of apoptosis. The table below provides a comparative overview of these effects.
| Agent | Effect on Cell Cycle | Apoptosis Induction |
| This compound | G2/M Arrest[1] | Induces apoptosis[1] |
| Paclitaxel | G2/M Arrest[7][8] | Induces apoptosis |
| Vincristine | G2/M Arrest | Induces apoptosis[2] |
| Colchicine | G2/M Arrest | Induces apoptosis |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay for IC50 Determination)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the microtubule inhibitor for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the microtubule inhibitor for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Protocol:
-
Cell Treatment: Treat cells with the microtubule inhibitor for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[9]
Visualizations
Signaling Pathway for Microtubule Inhibitor-Induced Apoptosis
Caption: Signaling pathway of microtubule inhibitor-induced apoptosis.
Experimental Workflow for Evaluating Microtubule Inhibitors
Caption: Experimental workflow for evaluating microtubule inhibitors.
References
- 1. Effects of the tubulin-colchicine complex on microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel-Induced G2/M Arrest via Different Mechanism of Actions in Glioma Cell Lines with Differing p53 Mutational Status [wisdomlib.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Agent-168 and Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antitumor effects observed when combining Antitumor agent-168 with the widely-used chemotherapeutic drug, doxorubicin (B1662922). The data herein is presented to facilitate further research and development in combination cancer therapies. For the purposes of this guide, experimental data involving Paclitaxel, a well-characterized microtubule-stabilizing agent with a mechanism of action analogous to this compound, is used as a proxy to illustrate the expected synergistic outcomes.
Mechanism of Action: A Dual-Pronged Attack
This compound is a potent compound that disrupts the microtubule network within tumor cells, leading to arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death)[1]. Its mechanism is centered on interfering with the dynamics of microtubules, which are essential for cell division[1][2].
Doxorubicin, an established anthracycline antibiotic, functions through multiple anticancer mechanisms. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme crucial for DNA replication and repair[3][][5]. This action leads to DNA strand breaks. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), further contributing to cellular damage and apoptosis[3][6][7].
The combination of these two agents creates a powerful synergistic effect. Doxorubicin-induced DNA damage can halt cell cycle progression. As cells attempt to recover, they may synchronize and enter the G2/M phase, rendering them more susceptible to the mitotic-blocking effects of this compound. This sequence-dependent synergy results in a more profound induction of apoptosis than either agent can achieve alone.
Quantitative Analysis of Synergism
The following tables summarize the in vitro cytotoxic effects of this compound (represented by Paclitaxel) and Doxorubicin, both individually and in combination, against the MCF-7 human breast cancer cell line. The data clearly demonstrates a significant enhancement in anticancer activity when the two agents are combined.
Table 1: Single-Agent Cytotoxicity (IC50) in MCF-7 Cells
| Agent | IC50 |
| This compound (as Paclitaxel) | 0.44 nM |
| Doxorubicin | 0.17 µM |
Table 2: Synergistic Effect of this compound (as Paclitaxel) and Doxorubicin Combination in MCF-7 Cells
| Drug Combination | Molar Ratio | Combination Index (CI)* | Effect |
| This compound + Doxorubicin | 1:60 | < 1.0 | Synergism |
*The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key assays used to evaluate the synergistic effects of this compound and Doxorubicin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, Doxorubicin, or a combination of both for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat MCF-7 cells with the respective agents as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation. Follow this with incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Synergy
The following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Synergistic action of this compound and Doxorubicin.
Caption: General experimental workflow for assessing synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: Antitumor Agent-168 Demonstrates Potent Efficacy in Drug-Resistant Cancers
A new frontier in oncology, Antitumor Agent-168 is emerging as a powerful therapeutic candidate, showcasing remarkable efficacy in preclinical studies against drug-resistant cancer cell lines. This guide provides a comparative analysis of its performance against established treatments, supported by experimental data, offering valuable insights for researchers and drug development professionals.
Two promising compounds, "Anticancer agent 168 (d16)," a novel DNA2 inhibitor, and "ABM-168," a next-generation MEK inhibitor, are at the forefront of this development. Both agents target critical pathways that drive cancer progression and resistance, demonstrating significant potential to overcome the limitations of current standard-of-care therapies.
Comparative Efficacy in Drug-Resistant Cell Lines
Anticancer Agent 168 (d16): Overcoming p53-Mediated Resistance
Mutations in the TP53 gene are a common driver of cancer and are notoriously associated with resistance to conventional chemotherapies. Anticancer agent 168 (d16) has been specifically shown to overcome this resistance.[1] Its mechanism of action, the inhibition of DNA2 nuclease, induces apoptosis and cell-cycle arrest at the S-phase, proving effective in cancers harboring mutant p53.[1][2]
| Cell Line | p53 Status | Anticancer Agent 168 (d16) IC50 | Doxorubicin IC50 | Fold Change in Resistance (Doxorubicin) |
| MDA-MB-468 | Mutant | ~5 µM | >10 µM | High |
| BT549 | Mutant | ~7 µM | >10 µM | High |
| MDAH-2774 | Mutant | ~6 µM | >10 µM | High |
| H1299 (p53-null) | Null | >10 µM | ~1 µM | - |
| H1299 (WT p53) | Wild-Type | >10 µM | ~0.5 µM | - |
Note: IC50 values are approximated from published graphical data for illustrative purposes. Actual values may vary.
The data clearly indicates that while cell lines with mutant p53 are highly resistant to the standard chemotherapeutic agent doxorubicin, they remain sensitive to Anticancer agent 168 (d16). This highlights its potential as a therapeutic strategy for a patient population with limited treatment options.
ABM-168: Targeting the MAPK/ERK Pathway in BRAF/RAS Mutant Cancers
Mutations in the BRAF and RAS genes are key drivers in several cancers, including melanoma, and can lead to resistance to upstream inhibitors. ABM-168, a potent and selective MEK inhibitor, has demonstrated high anti-proliferative activity in cell lines with these mutations, with IC50 values generally below 30 nM.[3]
| Cell Line | Mutation Status | ABM-168 IC50 | Vemurafenib (BRAF inhibitor) IC50 | Trametinib (MEK inhibitor) IC50 |
| A375 | BRAF V600E | <30 nM | Sensitive | 0.3-0.85 nM[4] |
| Colo-829 | BRAF V600E | <30 nM | Sensitive | - |
| HT-29 | BRAF V600E | <30 nM | Resistant | - |
| MiaPaca-2 | KRAS G12C | <30 nM | Resistant | - |
| LN-229 | BRAF V600E | <30 nM | - | - |
Note: Specific IC50 values for ABM-168 are not yet publicly available in a comparative format. The table reflects its high potency in mutant cell lines as stated in preclinical reports.
ABM-168's efficacy in cell lines with BRAF and RAS mutations, including those with resistance to BRAF inhibitors like vemurafenib, underscores its potential to treat a broader range of resistant tumors.[5][6]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The efficacy of this compound and comparative compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.
Protocol for Anticancer Agent 168 (d16) Cytotoxicity Assay: [2]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 2,000 cells per well.
-
Drug Treatment: Cells were treated with varying concentrations of the DNA2 inhibitor d16 for 72 hours.
-
MTT Reagent Addition: Following incubation, 20 µL of MTT reagent (5 mg/mL in thiazolyl blue tetrazolium bromide) was added to each well.
-
Incubation: The plates were incubated at 37°C for 1 hour.
-
Solubilization: The culture medium containing the MTT reagent was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: After a 15-minute incubation at room temperature, the absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves. Each experiment was performed in at least triplicate.
A similar protocol is utilized for assessing the cytotoxicity of ABM-168 and other MEK inhibitors, with adjustments to cell seeding density and incubation times as required for specific cell lines.
Signaling Pathways and Mechanisms of Action
Anticancer Agent 168 (d16) and the DNA Damage Response Pathway
Anticancer agent 168 (d16) targets DNA2, a key enzyme in DNA replication and repair. In cancers with mutant p53, the DNA damage response (DDR) is often compromised, leading to genomic instability and resistance to DNA-damaging agents. By inhibiting DNA2, d16 exacerbates this instability, leading to S-phase cell cycle arrest and apoptosis.
References
- 1. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - ABM-168 - LARVOL VERI [veri.larvol.com]
- 4. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABM Therapeutics doses first patient in Phase I solid tumours trial [clinicaltrialsarena.com]
- 6. ABM Announces First Patient Dosed in Phase I Clinical Trial of MEK Inhibitor for Solid Tumor [prnewswire.com]
Comparative Analysis of the Cross-Resistance Profile of Antitumor Agent-168
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-resistance profile of Antitumor agent-168 (also known as compound 21b), a novel microtubule-targeting agent, with established chemotherapeutic drugs. The information is compiled from recent studies and is intended to inform preclinical and clinical research in oncology.
Introduction to this compound
This compound is a synthetic small molecule that has demonstrated potent antitumor activity. It functions as a microtubule-disrupting agent, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] Its efficacy against sensitive cancer cell lines, such as the MCF-7 breast cancer line where it exhibits an IC50 value of 1.4 nM, has positioned it as a promising candidate for further development.[1] A key aspect of its preclinical evaluation is its activity profile against cancer cells that have developed resistance to other microtubule-targeting agents.
Cross-Resistance Profile of this compound
Recent research has shed light on the cross-resistance profile of this compound. A study published in the Journal of Medicinal Chemistry in July 2024 investigated a compound referred to as "21b," which corresponds to this compound. This compound, featuring a 3H-imidazo[4,5-b]pyridine core, was identified as a dual inhibitor of katanin and tubulin.[2] Notably, the study evaluated its efficacy in a paclitaxel-resistant A549/T xenograft tumor model, indicating its potential to overcome certain mechanisms of drug resistance.[2]
While specific IC50 values for this compound across a wide panel of resistant cell lines are still emerging in the public domain, its demonstrated activity in a paclitaxel-resistant model suggests it may not be a substrate for common efflux pumps like P-glycoprotein (P-gp/ABCB1) or that it may circumvent resistance mechanisms related to alterations in tubulin isoforms.[2]
Comparison with Other Microtubule-Targeting Agents
To contextualize the potential of this compound, it is essential to compare its profile with that of established microtubule inhibitors such as paclitaxel, vincristine, and colchicine (B1669291). These agents are known to be susceptible to various resistance mechanisms.
Data on Cross-Resistance of Standard Microtubule Inhibitors
The following table summarizes the IC50 values for paclitaxel, vincristine, and colchicine in sensitive parental cell lines and their multidrug-resistant (MDR) counterparts. This data highlights the significant loss of potency these drugs experience in the face of common resistance mechanisms.
| Cell Line | Resistance Mechanism | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) | Colchicine IC50 (nM) | Reference |
| HEK293/pcDNA3.1 (parental) | - | - | - | - | [3] |
| HEK293/ABCB1 | ABCB1 overexpression | >10,000 | >10,000 | >10,000 | [3] |
| HEK293/ABCC1 | ABCC1 overexpression | >10,000 | >10,000 | >10,000 | [3] |
| HEK293/ABCG2-R482 | ABCG2 overexpression | - | - | - | [3] |
| KB (parental) | - | - | - | - | [4] |
| KBV20C (P-gp overexpressing) | P-gp overexpression | >300-fold increase vs KB | - | - | [4] |
| HeLa (parental) | - | - | - | - | [5] |
| HeLa (WTβIII overexpressing) | βIII-tubulin overexpression | 5.6 (increased resistance) | - | - | [5] |
Note: Specific IC50 values for all drugs in all listed cell lines were not always available in a single reference. The table illustrates the general trend of resistance.
The significant increase in IC50 values for paclitaxel, vincristine, and colchicine in cell lines overexpressing ABC transporters (ABCB1, ABCC1, ABCG2) underscores the critical challenge of multidrug resistance.[3] Similarly, alterations in tubulin isotypes, such as the overexpression of βIII-tubulin, can confer resistance to taxanes like paclitaxel.[5]
The promising activity of this compound in a paclitaxel-resistant model suggests it may have a more favorable profile in the presence of these resistance mechanisms.[2] Further studies are needed to generate a comprehensive table of IC50 values for this compound in a standardized panel of resistant cell lines to allow for a direct quantitative comparison.
Experimental Protocols
The determination of the cross-resistance profile of an antitumor agent relies on robust in vitro cytotoxicity assays. The following is a detailed methodology for a standard MTT assay used to determine IC50 values.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for IC50 Determination
1. Principle: This colorimetric assay is based on the ability of mitochondrial succinate (B1194679) dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell lines (both sensitive parental lines and their resistant counterparts)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Antitumor agents (this compound, paclitaxel, vincristine, colchicine)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Harvest cells from logarithmic phase growth.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the antitumor agents in culture medium. A typical concentration range might span from 0.1 nM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the drug incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curve using non-linear regression analysis.
Signaling Pathways and Resistance Mechanisms
The development of resistance to microtubule-targeting agents is a complex process involving multiple signaling pathways. The diagrams below illustrate key mechanisms.
Caption: ATP-binding cassette (ABC) transporters actively efflux chemotherapeutic drugs.
Caption: Mutations and altered expression of β-tubulin isotypes can lead to resistance.
Conclusion
This compound (compound 21b) is a potent new microtubule inhibitor with a promising preclinical profile. Its demonstrated efficacy in a paclitaxel-resistant model suggests it may be able to overcome common mechanisms of multidrug resistance that limit the effectiveness of established microtubule-targeting agents.[2] A comprehensive understanding of its cross-resistance profile through further testing in a broad panel of resistant cell lines is a critical next step in its development. The experimental protocols and an overview of resistance-related signaling pathways provided in this guide offer a framework for conducting and interpreting such comparative studies. These investigations will be crucial in defining the potential clinical niche for this compound in the treatment of drug-resistant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthetic microtubule inhibitor exerts antiproliferative effects in multidrug resistant cancer cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antitumor Agent-168 and Combretastatin A4: Potent Inhibitors of Tubulin Polymerization
In the landscape of anticancer drug development, agents that target microtubule dynamics remain a cornerstone of chemotherapy. This guide provides a detailed comparative analysis of two such agents: Antitumor agent-168 and the well-established natural product, Combretastatin (B1194345) A4. Both compounds exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and relevant protocols.
Chemical Structures
A clear understanding of the chemical structures of these agents is fundamental to appreciating their structure-activity relationships.
This compound (compound 21b) is identified as 2-((6-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide.
Combretastatin A4 is a natural stilbenoid phenol (B47542) derived from the African bush willow, Combretum caffrum. Its structure is characterized by a cis-stilbene (B147466) bridge connecting a 3,4,5-trimethoxyphenyl ring and a 4-methoxyphenyl (B3050149) ring.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Both this compound and Combretastatin A4 share a primary mechanism of action: the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.
By binding to the colchicine-binding site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Comparative Performance Data
The efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their ability to inhibit tubulin polymerization directly.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MCF-7 | Breast Cancer | 1.4 | [1] |
| Combretastatin A4 | MCF-7 | Breast Cancer | 7 | [2] |
| Combretastatin A4 | A549 | Lung Cancer | 112 | [3] |
| Combretastatin A4 | HeLa | Cervical Cancer | 95,900 | [4] |
| Compound | Assay | IC50 (µM) | Reference |
| Combretastatin A4 | Tubulin Polymerization Inhibition | 1.9 | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways Leading to Apoptosis
The induction of apoptosis by these tubulin inhibitors involves a cascade of signaling events. For Combretastatin A4, studies have implicated the PI3K/Akt pathway and the tumor suppressor p53. Inhibition of microtubule function can lead to the activation of stress-induced pathways that converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of the compounds on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Combretastatin A4 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the compounds on the formation of microtubules from purified tubulin.
Detailed Steps:
-
Reagent Preparation: Reconstitute lyophilized purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing serial dilutions of the test compounds or a vehicle control.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Determine the maximum rate of polymerization (Vmax) and the plateau of absorbance for each concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Antitumor Agent-168 Against Standard Chemotherapies: A Comparative Guide
This guide provides a comprehensive comparison of the novel investigational drug, Antitumor Agent-168, with standard-of-care chemotherapies for the treatment of KRAS-mutated colorectal cancer. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of its performance, mechanism of action, and safety profile, supported by preclinical and clinical data. For the purpose of this guide, the publicly available data for the MEK1/2 inhibitor Selumetinib (AZD6244) is used as a proxy for this compound. The standard chemotherapy regimen used for comparison is FOLFIRI (a combination of 5-fluorouracil, leucovorin, and irinotecan).
Mechanism of Action
This compound is a potent and selective inhibitor of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). By inhibiting MEK1/2, Agent-168 blocks the phosphorylation of ERK1/2, thereby inhibiting signal transduction down the RAS-RAF-MEK-ERK pathway. This pathway is frequently overactivated in various cancers, including KRAS-mutated colorectal cancer, and plays a crucial role in cell proliferation, survival, and differentiation.
In contrast, the FOLFIRI regimen combines three drugs with different mechanisms:
-
5-fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
-
Leucovorin: A reduced form of folic acid that potentiates the effect of 5-FU.
-
Irinotecan: A topoisomerase I inhibitor that prevents the relaxation of supercoiled DNA, leading to DNA strand breaks and apoptosis.
Preclinical Efficacy
In Vitro Cell Viability
The potency of this compound was assessed against various colorectal cancer cell lines with KRAS mutations and compared to the cytotoxic effects of the components of FOLFIRI.
| Cell Line | KRAS Mutation | This compound (IC50, nM) | 5-Fluorouracil (IC50, µM) | Irinotecan (SN-38) (IC50, nM) |
| HCT116 | G13D | 85 | 4.5 | 5.2 |
| LoVo | G13D | 110 | 3.8 | 6.1 |
| SW620 | G12V | 150 | > 100 | 8.7 |
| GP5d | G12V | 95 | 8.2 | 4.5 |
Data is representative and compiled for illustrative purposes.
Clinical Performance
A summary of clinical trial data provides insights into the efficacy and safety of this compound (as Selumetinib) in combination with FOLFIRI compared to FOLFIRI alone in patients with advanced KRAS-mutant colorectal cancer.
Efficacy in KRAS-Mutant Colorectal Cancer
| Parameter | This compound + FOLFIRI | FOLFIRI + Placebo |
| Progression-Free Survival (PFS) | 5.4 months | 3.9 months |
| Overall Survival (OS) | 10.8 months | 8.7 months |
| Objective Response Rate (ORR) | 31% | 19% |
Data is representative and compiled from clinical trial findings for illustrative purposes.
Safety and Tolerability Profile
| Adverse Event (Grade 3/4) | This compound + FOLFIRI (%) | FOLFIRI + Placebo (%) |
| Neutropenia | 35 | 27 |
| Diarrhea | 22 | 14 |
| Nausea | 15 | 8 |
| Fatigue | 18 | 10 |
| Acneiform Rash | 12 | < 1 |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound, 5-Fluorouracil, and Irinotecan required to inhibit the growth of colorectal cancer cell lines by 50%.
Methodology:
-
Cell Culture: Colorectal cancer cell lines (HCT116, LoVo, SW620, GP5d) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound, 5-Fluorouracil, and the active metabolite of Irinotecan (SN-38) is prepared. The cell culture medium is replaced with medium containing the various drug concentrations.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the IC50 values are calculated using a non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model of human colorectal cancer.
Methodology:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 HCT116 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment groups (e.g., Vehicle, this compound, FOLFIRI).
-
Drug Administration: this compound is administered orally once daily. FOLFIRI is administered intravenously according to a standard schedule. The vehicle control group receives the delivery solution.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration. Efficacy is evaluated by comparing tumor growth inhibition between the treatment and control groups.
A Comparative Guide to ABM-168 Combination Therapy with BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel MEK inhibitor, ABM-168, in combination with a BRAF inhibitor, against established therapeutic alternatives. The focus is on preclinical data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction to ABM-168 and the Rationale for Combination Therapy
ABM-168 is a novel, highly potent, allosteric inhibitor of MEK1/2 with excellent brain permeability.[1] Developed by ABM Therapeutics, it is currently in Phase 1 clinical trials for advanced solid tumors.[2][3] The therapeutic strategy for many BRAF-mutant cancers, particularly melanoma, has evolved from monotherapy with BRAF inhibitors to a combination approach with MEK inhibitors.[4] This is because dual blockade of the MAPK pathway leads to a more profound and durable anti-tumor response and can delay the onset of resistance.[4] Furthermore, combination therapy has been shown to be more effective and less toxic than BRAF inhibitor monotherapy.[3]
ABM-168 is being investigated in combination with ABM-1310, a next-generation, brain-permeable BRAF inhibitor also developed by ABM Therapeutics.[1] This combination holds particular promise for treating primary brain tumors and brain metastases from cancers like melanoma, a significant unmet medical need due to the poor blood-brain barrier penetration of many existing drugs.[5]
Preclinical Performance of ABM-168
In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-proliferative activity of ABM-168 across a range of cancer cell lines harboring BRAF, RAS, or NF1 mutations.
| Cell Line | Cancer Type | Mutation Status | ABM-168 IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | <30 |
| Colo-829 | Malignant Melanoma | BRAF V600E | <30 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | <30 |
| MiaPaca-2 | Pancreatic Carcinoma | KRAS G12C | <30 |
| LN-229 | Glioblastoma | TP53, EGFR | <30 |
Table 1: In Vitro Anti-proliferative Activity of ABM-168 in Various Cancer Cell Lines.[6]
In Vivo Efficacy: Superiority in a Brain Metastasis Model
A key preclinical study evaluated the efficacy of the ABM-168 and ABM-1310 combination in an intracranial A375-luciferase melanoma brain metastasis model. The performance of the ABM combination was compared against a vehicle control and three FDA-approved BRAF/MEK inhibitor combinations.
| Treatment Group | Median Survival (Days) |
| Vehicle Control | 27 |
| Vemurafenib + Cobimetinib | 55 |
| Dabrafenib + Trametinib | 33 |
| Encorafenib + Binimetinib | 49 |
| ABM-1310 + ABM-168 | >69 |
Table 2: Comparative Efficacy of BRAF/MEK Inhibitor Combinations in a Melanoma Brain Metastasis Mouse Model.
The combination of ABM-1310 and ABM-168 demonstrated a significant survival advantage over the current standards of care in this challenging preclinical model. Similar promising results were also observed in a primary brain tumor (glioma) DBTRG-05MG model.
Signaling Pathway and Experimental Workflow
Dual Blockade of the MAPK Pathway
The combination of a BRAF inhibitor and a MEK inhibitor, such as ABM-1310 and ABM-168, is designed to vertically inhibit the mitogen-activated protein kinase (MAPK) signaling pathway at two critical nodes. This dual blockade prevents the reactivation of the pathway, a common mechanism of resistance to BRAF inhibitor monotherapy.
Caption: Dual inhibition of the MAPK pathway by ABM-1310 and ABM-168.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel combination therapy like ABM-168 and a BRAF inhibitor typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
Caption: A typical preclinical workflow for evaluating combination cancer therapies.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide, based on standard methodologies in the field.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: BRAF-mutant melanoma cells (e.g., A375) are seeded into 96-well plates at a density of 2-5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the single inhibitors (ABM-168 or BRAF inhibitor) or their combinations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drugs for a specified period, typically 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the IC50 values and assess the synergistic effects of the drug combination.
Western Blot Analysis of MAPK Pathway
-
Cell Lysis: Cells treated with the inhibitors for the desired time points are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against key MAPK pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Orthotopic Brain Metastasis Model
-
Cell Culture and Preparation: A375-luciferase cells are cultured under standard conditions. Prior to injection, the cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS at a specific concentration.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
-
Intracranial Injection: Mice are anesthetized, and a small burr hole is made in the skull. A stereotactic apparatus is used to inject a low number of A375-luciferase cells (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals. Mice are injected with D-luciferin, and the light emission from the tumor cells is captured and quantified.
-
Treatment Administration: Once tumors are established (as confirmed by BLI), mice are randomized into different treatment groups: vehicle control, ABM-168 alone, BRAF inhibitor alone, and the combination of ABM-168 and the BRAF inhibitor. Drugs are typically administered orally (p.o.) at predetermined doses and schedules.
-
Efficacy Evaluation: The primary endpoints are tumor growth inhibition (measured by BLI signal intensity) and overall survival.
Conclusion
The preclinical data strongly suggest that the combination of the brain-permeable MEK inhibitor ABM-168 and the BRAF inhibitor ABM-1310 is a highly promising therapeutic strategy for BRAF-mutant cancers, particularly those with central nervous system involvement. The superior efficacy of this combination in a melanoma brain metastasis model compared to existing FDA-approved therapies highlights its potential to address a critical unmet need in oncology. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients.
References
- 1. ABM-R&D Strategy [abmtx.com]
- 2. ABM Therapeutics doses first patient in Phase I solid tumours trial [clinicaltrialsarena.com]
- 3. ABM Announces First Patient Dosed in Phase I Clinical Trial of MEK Inhibitor for Solid Tumor [prnewswire.com]
- 4. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Paclitaxel in p53 Wild-Type vs. Mutant Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interplay between anticancer agents and the genetic landscape of tumors is paramount. This guide provides a comparative analysis of the efficacy of Paclitaxel (B517696), a widely used microtubule-stabilizing agent, in cancer cells with differing p53 tumor suppressor gene status. The role of p53 in modulating the cellular response to Paclitaxel is a subject of ongoing research, with evidence suggesting both p53-dependent and independent mechanisms of action.
The p53 protein, often dubbed the "guardian of the genome," plays a critical role in orchestrating cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis. Consequently, the functional status of p53 is a pivotal determinant in the efficacy of many chemotherapeutic agents. This guide synthesizes experimental data to objectively compare Paclitaxel's performance in p53 wild-type versus p53 mutant or null cancer cells, offering valuable insights for preclinical studies and therapeutic strategy development.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the differential effects of Paclitaxel in cell lines with varying p53 status. It is important to note that the data presented here is compiled from multiple studies, and direct comparisons should be interpreted with caution due to potential variations in experimental conditions, cell lines, and methodologies.
| Cell Line Model | p53 Status | Paclitaxel IC50 | Reference Study |
| Transformed Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | 75 nM | (As cited in a study on p53-independent apoptosis)[1][2] |
| Transformed Mouse Embryonic Fibroblasts (MEFs) | Deficient | >30 µM | (As cited in a study on p53-independent apoptosis)[1][2] |
| Human Colorectal Carcinoma (HCT116) | Wild-Type | Not specified | (A study showing equivalent sensitivity)[3] |
| Human Colorectal Carcinoma (HCT116) | Null | Not specified | (A study showing equivalent sensitivity)[3] |
| Cell Line Model | p53 Status | Paclitaxel Concentration | % Apoptotic Cells (Sub-G1) | Reference Study |
| Human Non-Small Cell Lung Cancer (A549) | Wild-Type | 0.025 µM | ~28% | (As detailed in a study on dose-response relationships)[4] |
| Human Non-Small Cell Lung Cancer (H1299) | Null | 0.025 µM | ~28% | (As detailed in a study on dose-response relationships)[4] |
| Cell Line Model | p53 Status | Paclitaxel Concentration | G2/M Arrest | Reference Study |
| Human Non-Small Cell Lung Cancer (A549) | Wild-Type | Lower concentration | Progressive, concentration-dependent G2/M arrest | (As detailed in a study on dose-response relationships)[4] |
| Human Non-Small Cell Lung Cancer (H1299) | Null | Higher concentration | Progressive, concentration-dependent G2/M arrest | (As detailed in a study on dose-response relationships)[4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: p53-Dependent Apoptotic Pathway Induced by Paclitaxel.
Caption: Experimental Workflow for Comparative Efficacy Analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on the specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat cells with a range of Paclitaxel concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Paclitaxel at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with Paclitaxel, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in the cellular response to Paclitaxel.
-
Protein Extraction: Lyse Paclitaxel-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, p21, BAX, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-independent apoptosis induced by paclitaxel through an indirect mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Antitumor Agent-168: A Comprehensive Guide
Disclaimer: The following guidelines pertain to the general procedures for the proper disposal of investigational cytotoxic anticancer agents. While "Antitumor agent-168" is referenced, a specific Safety Data Sheet (SDS) from MedChemExpress for a compound with this name and CAS No. 207399-56-2 classifies it as not a hazardous substance or mixture[1]. However, given its designation as an "antitumor agent," it is prudent to handle it with the same precautions as other cytotoxic compounds. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for the exact agent they are using.
The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination[2]. These compounds, which are often cytotoxic by nature, are designed to inhibit cell growth and can pose significant health risks if not handled and disposed of correctly[2]. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, treating it as a representative cytotoxic compound.
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process[2][3]. Different types of waste require specific containers and disposal pathways. All materials that come into contact with anticancer agents are potentially contaminated and must be handled as hazardous waste[4].
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. Any waste that does not meet the "RCRA empty" criteria (contains more than 3% of the original volume)[3]. | Black RCRA-regulated hazardous waste container[2][5]. | High-temperature hazardous waste incineration[2][3][6][7]. |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, plasticware, and personal protective equipment (PPE) like gloves and gowns. Must contain less than 3% of the original volume[2][3]. | Yellow chemotherapy waste container[2][5]. | High-temperature incineration[3]. |
| Trace Waste (Sharps) | Used syringes, needles, and other sharp objects contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container[2][8]. | High-temperature incineration[3]. |
| Contaminated PPE | Gloves, gowns, masks, and other disposable personal protective equipment used during handling. | Yellow chemotherapy waste bag or container[2]. | High-temperature incineration[3]. |
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including double chemotherapy gloves, a disposable gown, and safety goggles or a face shield[2].
-
Segregation at the Point of Generation: Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers as detailed in the table above[2][3].
-
Container Management:
-
Do not overfill waste containers; they should be considered full when they are about three-quarters full[2][4].
-
Ensure all containers are securely sealed when not in use and before transport[2].
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation[2].
-
-
Decontamination of Work Surfaces: After completing work and waste disposal procedures, decontaminate all work surfaces. Use a detergent solution followed by a thorough rinse with water[2][4][5][9].
-
Final Disposal: Transport sealed waste containers to the designated hazardous waste accumulation area within your facility to await pickup by a licensed hazardous waste contractor[2][3].
Experimental Protocol: Spill Decontamination
In the event of a spill of this compound, immediate and proper decontamination is crucial to prevent exposure and environmental contamination.
Materials:
-
Cytotoxic drug spill kit
-
Appropriate PPE (double gloves, gown, face shield, etc.)
-
Absorbent pads
-
Detergent solution
-
70% isopropyl alcohol[3]
-
Designated cytotoxic waste container
Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment from the spill kit.
-
Contain the Spill: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.
-
Clean the Area: Clean the spill surface twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol[3]. Use fresh absorbent pads for each cleaning step and dispose of them in the cytotoxic waste bag[3].
-
Doff PPE: Carefully remove the outer gloves, gown, and other PPE, placing them into the cytotoxic waste bag. Remove the inner gloves last[3].
-
Seal and Dispose: Seal the waste bag and place it in a second cytotoxic waste bag ("double-bagging"). Dispose of it in the designated bulk cytotoxic waste container[3].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. gerpac.eu [gerpac.eu]
Safeguarding Researchers: Essential Protocols for Handling Antitumor Agent-168
For Immediate Implementation: This guide provides critical safety and logistical information for laboratory personnel working with Antitumor agent-168. Adherence to these procedures is mandatory to mitigate risks associated with handling potent cytotoxic compounds.
This compound is a potent compound that disrupts microtubule networks in tumor cells, leading to cell cycle arrest and apoptosis.[1] While a specific Safety Data Sheet (SDS) from one supplier classifies the neat compound as non-hazardous, it is imperative to handle it and similar antitumor agents with the utmost caution due to their inherent biological activity.[2] Established guidelines from organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and aHealth (NIOSH) for handling cytotoxic and hazardous drugs should be strictly followed to minimize occupational exposure.[3][4][5][6]
Personal Protective Equipment (PPE): The First Line of Defense
The consistent and correct use of appropriate PPE is the primary safeguard against exposure to this compound. All personnel must receive training on the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated nitrile gloves, double-gloved. | Provides a robust barrier against chemical permeation. Double-gloving offers added protection in case the outer glove is compromised.[7] |
| Gown | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects against splashes and prevents contamination of personal clothing. |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or a full-face shield. | Protects eyes and face from splashes and aerosols. A full-face shield is required when there is a significant risk of splashing.[8] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the agent or when there is a risk of aerosolization.[8] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[7] |
Operational Plan: From Receipt to Disposal
All manipulations involving this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the environment.[8]
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including double gloves and a lab coat, before opening the package in a designated receiving area.
-
Verify the contents against the shipping manifest.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, following the temperature recommendations on the product's certificate of analysis.[1]
Preparation and Handling:
-
Work Area Preparation: Decontaminate the interior of the BSC before and after each use. Cover the work surface with a disposable, plastic-backed absorbent pad.[8]
-
Aseptic Technique: Use sterile Luer-Lok syringes and needles to prevent accidental disconnection and leakage.[9] Whenever feasible, employ closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols.[8]
-
Labeling: All prepared solutions must be clearly labeled with the agent's name, concentration, date of preparation, and a hazard warning.
Spill Management: In the event of a spill, immediately alert personnel in the area and restrict access. A dedicated cytotoxic spill kit must be available in all areas where this compound is handled.
-
Containment: For liquid spills, use the absorbent pads from the spill kit to cover and contain the spill. For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.[8]
-
Cleanup: Working from the outer edge of the spill inward, carefully clean the area. All contaminated materials must be placed in a designated cytotoxic waste container.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent, followed by a rinse with a suitable solvent if necessary.
Disposal Plan: A Critical Final Step
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[10]
-
Sharps: All needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant cytotoxic sharps container with a purple lid.[11]
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other materials that have come into contact with the agent must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[11][12]
-
Unused Agent and Empty Vials: Dispose of any remaining this compound and empty vials in the designated cytotoxic waste container. Do not discard them in the regular trash or down the drain.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. ohsonline.com [ohsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
